4-Fluorodeprenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUXRHPVDVWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874435 | |
| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103596-43-6 | |
| Record name | 4-Fluorodeprenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4F-Deprenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Fluorodeprenyl's Mechanism of Action on MAO-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4-Fluorodeprenyl, a potent irreversible inhibitor of Monoamine Oxidase B (MAO-B). Drawing from established literature on related compounds and available data, this document elucidates the molecular interactions, kinetic properties, and experimental methodologies crucial for understanding its function. This guide is intended to serve as a foundational resource for researchers in neuropharmacology and drug development, offering detailed protocols and a summary of quantitative data to facilitate further investigation into this and similar classes of enzyme inhibitors.
Introduction
Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily located on the outer mitochondrial membrane of astrocytes. It plays a pivotal role in the catabolism of various neurotransmitters, including dopamine and phenylethylamine. The dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease. Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy to alleviate dopaminergic deficits and slow disease progression.
This compound, a fluorinated analog of deprenyl (selegiline), is a mechanism-based irreversible inhibitor of MAO-B. Its structural similarity to deprenyl, a well-characterized and clinically used MAO-B inhibitor, suggests a comparable mechanism of action. This guide will delve into the specifics of this mechanism, providing a detailed account of the covalent modification of the enzyme's cofactor, a summary of its inhibitory potency, and comprehensive experimental protocols for its characterization.
Core Mechanism of Action: Covalent Adduct Formation
The inhibitory action of this compound on MAO-B is categorized as mechanism-based inactivation, also known as "suicide inhibition." This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then forms an irreversible covalent bond with the enzyme, leading to its inactivation.
Based on extensive studies of deprenyl and other propargylamine-containing inhibitors, the mechanism proceeds as follows:
-
Initial Binding: this compound, containing a propargylamine moiety, initially binds non-covalently to the active site of MAO-B.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site, in its oxidized state, accepts an electron from the nitrogen of this compound's propargylamine group.
-
Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive allenic or acetylenic iminium ion intermediate.
-
Covalent Adduct Formation: The reactive intermediate is then attacked by a nucleophilic nitrogen atom (N5) of the reduced FAD cofactor, forming a stable, irreversible covalent adduct. This covalent modification permanently inactivates the enzyme.
This proposed mechanism is consistent with the established action of other irreversible MAO-B inhibitors containing a propargylamine functional group.
Signaling Pathway Diagram
Caption: Proposed mechanism of irreversible MAO-B inhibition by this compound.
Quantitative Data on Inhibitory Potency
| Compound | Parameter | Value | Species | Reference |
| (18)F-fluorodeprenyl-D2 | IC50 | 227 ± 36.8 nM | Human (recombinant) | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions. For irreversible inhibitors, this value can be time-dependent.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with MAO-B.
Continuous Spectrophotometric MAO-B Inhibition Assay
This protocol describes a widely used method to determine the rate of MAO-B activity and its inhibition. The assay is based on the oxidative deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a colored or fluorescent product that can be measured over time.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (or other inhibitor)
-
MAO-B substrate (e.g., benzylamine, kynuramine)
-
Horseradish peroxidase (HRP)
-
Chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red, 4-aminoantipyrine with vanillic acid)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the MAO-B substrate, HRP, and the chromogenic/fluorogenic substrate in phosphate buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the microplate, add a solution of recombinant human MAO-B enzyme.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the time-dependent inactivation to occur.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add a cocktail containing the MAO-B substrate, HRP, and the detection reagent to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the plate reader.
-
Measure the increase in absorbance or fluorescence at the appropriate wavelength over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of MAO-B activity remaining against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For irreversible inhibitors, kinetic parameters like k_inact and K_i can be determined by analyzing the time- and concentration-dependent loss of enzyme activity.
-
Experimental Workflow Diagram
Caption: General workflow for the MAO-B inhibition assay.
Mass Spectrometry Analysis of the Covalent Adduct
This protocol outlines a general approach for identifying the covalent adduct formed between this compound and MAO-B using mass spectrometry. This technique provides direct evidence of the covalent modification and can pinpoint the exact site of attachment.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT)
-
Alkylating agent (e.g., iodoacetamide - IAA)
-
Proteolytic enzyme (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Trifluoroacetic acid (TFA) and acetonitrile (ACN) for chromatography
Procedure:
-
Inhibition Reaction:
-
Incubate a concentrated solution of recombinant human MAO-B with an excess of this compound to ensure complete inactivation.
-
Include a control sample of MAO-B incubated without the inhibitor.
-
-
Sample Preparation for Proteomics:
-
Denature the protein samples using urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixtures using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Compare the peptide maps of the inhibited and control samples.
-
Search for a peptide in the inhibited sample that has a mass shift corresponding to the addition of the this compound reactive intermediate to the FAD-containing peptide.
-
The FAD cofactor is covalently attached to a cysteine residue in MAO-B. The peptide containing this modified cysteine is the target of the analysis.
-
Fragment the modified peptide in the mass spectrometer (MS/MS) to confirm the sequence and pinpoint the N5 atom of the FAD as the site of adduction.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometry-based identification of the covalent adduct.
Conclusion
This compound acts as a potent, irreversible inhibitor of MAO-B through a mechanism-based inactivation pathway. This involves the enzymatic conversion of the inhibitor to a reactive species that forms a covalent adduct with the FAD cofactor, leading to the permanent inactivation of the enzyme. The quantitative data available for a deuterated analog underscores its high potency. The detailed experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of this compound and other similar MAO-B inhibitors. Further studies to determine the specific kinetic constants (K_i and k_inact) for this compound and to definitively characterize the covalent adduct through mass spectrometry will provide a more complete understanding of its pharmacological profile and facilitate the development of novel therapeutics for neurodegenerative diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to the Pharmacokinetics and In Vivo Metabolism of 4-Fluorodeprenyl
Introduction
This compound (pF-deprenyl) is a fluorinated analog of L-deprenyl (selegiline), a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). Its pharmacological activity and potential therapeutic applications necessitate a thorough understanding of its pharmacokinetic profile and metabolic fate within a living organism. This technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing insights into its behavior in vivo. While comprehensive quantitative data in the public domain is limited, this document consolidates key findings from preclinical studies to support further research and development.
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. For this compound, preclinical studies, primarily in rodent models, have elucidated several key characteristics.
Absorption and Distribution
Following subcutaneous administration in rats, this compound is rapidly absorbed and distributed into the brain.[1] This swift penetration of the blood-brain barrier is a critical feature for a centrally acting agent. After reaching the brain, the concentration of the parent compound begins to decrease, exhibiting a relatively short half-life in the central nervous system.[1]
Metabolism
In vivo metabolism of this compound is noted to be slightly more rapid than that of its non-fluorinated counterpart, L-deprenyl.[1] The primary site of metabolism appears to be in the periphery, with the resulting metabolites then penetrating the brain.[1] This is analogous to L-deprenyl, which is metabolized extensively in the liver by the cytochrome P-450 system.[2]
The metabolic pathways lead to the formation of several active fluoro-analog metabolites. The principal metabolites identified are the fluorinated versions of desmethyl deprenyl, methamphetamine, and amphetamine.[1]
Excretion
While specific studies detailing the excretion of this compound are not prominent in the available literature, the excretion pathway is presumed to be similar to that of L-deprenyl. The metabolites of L-deprenyl are primarily excreted via urine.[2]
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameter of this compound in Rats
| Parameter | Value | Species | Administration Route | Tissue | Citation |
|---|
| Half-life (t½) | ~4.5 hours | Sprague-Dawley Rat | Subcutaneous | Brain |[1] |
Table 2: Identified In Vivo Metabolites of this compound
| Metabolite Name | Parent Compound | Metabolic Pathway | Citation |
|---|---|---|---|
| 4-Fluoro-desmethyldeprenyl | This compound | N-Depropargylation | [1] |
| 4-Fluoro-methamphetamine | This compound | N-Depropargylation | [1] |
| 4-Fluoro-amphetamine | 4-Fluoro-methamphetamine | N-Demethylation |[1] |
In Vivo Metabolic Pathway
The metabolism of this compound proceeds via two main pathways, consistent with the biotransformation of L-deprenyl:
-
N-Depropargylation : The removal of the propargyl group (C₃H₃) from the nitrogen atom.
-
N-Demethylation : The removal of the methyl group (CH₃) from the nitrogen atom.
These processes result in a cascade of metabolites, as visualized in the pathway diagram below.
Caption: Proposed metabolic cascade of this compound in vivo.
Experimental Methodologies
The investigation of this compound's pharmacokinetics and metabolism has utilized established preclinical models and analytical techniques.
Preclinical Pharmacokinetic Study in Rodents
A representative experimental protocol for assessing the cerebral metabolism of this compound is outlined below.[1]
-
Animal Model : Male Sprague-Dawley rats are typically used.[1]
-
Drug Administration : The compound is administered either subcutaneously (to study systemic metabolism and brain penetration) or directly into the brain via intracerebral microdialysis (to study local metabolism).[1]
-
Sample Collection : Brain microdialysate samples are collected over a time course to measure the concentrations of the parent drug and its metabolites.[1]
-
Analytical Method : Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the sensitive and specific quantification of this compound and its various metabolites in the collected biological samples.[1]
The logical flow of such an experiment is depicted in the following diagram.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Primate Study with PET Imaging (for a Deuterated Analog)
For a closely related analog, ¹⁸F-fluorodeprenyl-D2, a more advanced methodology was used to assess its potential as a PET radioligand.[3]
-
Animal Model : A cynomolgus monkey was used.[3]
-
Imaging : Positron Emission Tomography (PET) was performed to visualize and quantify the radioligand's activity in the brain over time.[3]
-
Metabolite Analysis : Plasma samples were collected, and radiometabolites were measured using high-performance liquid chromatography (HPLC) to determine the percentage of the unchanged parent compound.[3]
Conclusion
This compound exhibits rapid absorption and brain penetration, key attributes for a CNS-targeted therapeutic. Its metabolism is primarily peripheral and occurs at a slightly faster rate than its parent compound, L-deprenyl, yielding fluoro-analogues of known deprenyl metabolites.[1] Current knowledge is largely based on preclinical rodent studies, with a notable lack of comprehensive quantitative pharmacokinetic data such as Cmax, Tmax, and AUC in publicly available literature. Further detailed studies are essential to fully characterize its ADME profile, which will be critical for its potential translation into clinical applications. The methodologies outlined here provide a solid foundation for designing such future investigations.
References
- 1. Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry and Pharmacology of (R)-(-)- and (S)-(+)-4-fluorodeprenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the enantiomers of 4-fluorodeprenyl, (R)-(-)-4-fluorodeprenyl and (S)-(+)-4-fluorodeprenyl. This compound, a fluorinated analog of the selective monoamine oxidase B (MAO-B) inhibitor deprenyl (selegiline), presents a compelling case for stereoselective pharmacology. This document details their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization, offering valuable insights for researchers in neuropharmacology and drug development.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the central nervous system. Its inhibition is a well-established therapeutic strategy for Parkinson's disease and has been explored for other neurodegenerative disorders. Deprenyl (selegiline) is a selective, irreversible inhibitor of MAO-B, and its pharmacological activity resides primarily in its (R)-(-)-enantiomer. The introduction of a fluorine atom at the para-position of the phenyl ring, creating this compound, offers the potential for altered metabolic stability and pharmacokinetic properties, making it a compound of significant interest. Understanding the distinct pharmacological profiles of the (R)-(-)- and (S)-(+)-enantiomers of this compound is crucial for harnessing their therapeutic potential.
Synthesis and Stereochemistry
The synthesis of the individual enantiomers of this compound has been described, allowing for the investigation of their stereospecific properties. A common synthetic route involves the resolution of racemic 4-fluoroamphetamine as a key step.
General Synthetic Pathway
A representative synthesis of (R)-(-)- and (S)-(+)-4-fluorodeprenyl is outlined in the workflow below.[1] This process begins with the synthesis of racemic 4-fluoroamphetamine, which is then resolved into its constituent enantiomers using a chiral resolving agent. Subsequent alkylation and methylation steps yield the final (R) and (S) enantiomers of this compound.
Comparative Pharmacology
Monoamine Oxidase Inhibition
In vivo studies using positron emission tomography (PET) in baboons have demonstrated a significant difference in the brain uptake and retention of the two enantiomers.[1] The (R)-(-)-enantiomer shows markedly higher retention in MAO-B rich regions, such as the striatum, compared to the (S)-(+)-enantiomer.[1] This strongly suggests that (R)-(-)-4-fluorodeprenyl is the more potent and selective inhibitor of MAO-B in vivo .
For context, the pharmacological data for the parent compound, selegiline ((-)-deprenyl), and a deuterated analog of this compound are presented below. It is important to note that these values are not a direct measurement for the this compound enantiomers but provide a valuable reference.
| Compound | Target | IC50 |
| Selegiline ((-)-Deprenyl) | MAO-B | 51 nM |
| MAO-A | 23 µM | |
| Fluorodeprenyl-D2 | MAO-B | 227 ± 36.8 nM |
Neurotransmitter Reuptake Inhibition
The enantiomers of the parent compound, deprenyl, have been shown to have differential effects on the reuptake of dopamine (DA) and noradrenaline (NA). These findings may provide insights into the potential activities of the this compound enantiomers.
| Compound | Transporter | IC50 (µM) |
| (+)-Deprenyl | Dopamine (Striatum) | 24.0 |
| (-)-Deprenyl | Dopamine (Striatum) | 98.6 |
| (+)-Deprenyl | Noradrenaline (Hypothalamus) | 17.8 |
These data suggest that the (S)-(+)-enantiomer of deprenyl is a more potent inhibitor of dopamine and noradrenaline reuptake than the (R)-(-)-enantiomer. This raises the possibility that (S)-(+)-4-fluorodeprenyl may also exhibit greater activity at monoamine transporters compared to its (R)-(-)-counterpart .
Putative Signaling Pathways
The neuroprotective effects of selegiline and its analogs are thought to extend beyond simple MAO-B inhibition. The following diagram illustrates a putative signaling pathway based on the known mechanisms of selegiline, which may be relevant to the actions of the this compound enantiomers.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to characterize the pharmacological properties of (R)-(-)- and (S)-(+)-4-fluorodeprenyl.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds: (R)-(-)-4-fluorodeprenyl and (S)-(+)-4-fluorodeprenyl
-
MAO substrate (e.g., kynuramine for a non-specific substrate, or specific substrates for each isoform)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Quenching solution (e.g., acetonitrile)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the enzyme preparation and phosphate buffer.
-
Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Analyze the formation of the product using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Conclusion
The available evidence strongly indicates that the pharmacological activity of this compound as a MAO-B inhibitor resides predominantly in its (R)-(-)-enantiomer. In vivo studies have clearly demonstrated its superior retention in MAO-B rich brain regions. While direct in vitro comparative data for the fluorinated enantiomers on MAO-A and MAO-B inhibition is needed to fully elucidate their selectivity profiles, the data from the parent compound, deprenyl, suggests that the (S)-(+)-enantiomer may have a more pronounced effect on neurotransmitter reuptake. The potential for neuroprotective effects beyond MAO-B inhibition, through pathways involving TAAR1, GAPDH, and PDI, warrants further investigation for both enantiomers. This technical guide provides a solid foundation for researchers and drug developers to further explore the therapeutic potential of these intriguing stereoisomers.
References
An In-Depth Technical Guide to the Metabolites of 4-Fluorodeprenyl and Their Neuroactive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolites of 4-Fluorodeprenyl, a fluorinated derivative of the monoamine oxidase-B (MAO-B) inhibitor deprenyl (selegiline). The document delves into the neuroactive properties of its principal metabolites: 4-fluorodesmethyldeprenyl, 4-fluoroamphetamine, and 4-fluoromethamphetamine. It summarizes key quantitative data on their interactions with monoamine transporters and receptors, outlines detailed experimental protocols for their study, and presents signaling pathways and metabolic processes through visual diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.
Introduction
This compound, also known as (R)-(-)-4-Fluorodeprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Its structural similarity to deprenyl suggests potential applications in neurodegenerative diseases, such as Parkinson's disease, where MAO-B inhibitors are utilized to increase dopamine levels in the brain. The metabolism of this compound gives rise to several fluorinated analogues of known psychoactive compounds. Understanding the neuropharmacological profile of these metabolites is crucial for evaluating the overall therapeutic potential and safety profile of the parent compound. This guide focuses on the three primary metabolites and their effects on key neurological targets.
Metabolism of this compound
The metabolism of this compound is understood to proceed through pathways analogous to those of deprenyl. The primary metabolic transformations involve N-depropargylation and N-demethylation, leading to the formation of three key metabolites. A proposed metabolic pathway is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Neuroactive Properties of Metabolites: Quantitative Data
The neuroactive effects of this compound's metabolites are primarily mediated through their interaction with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and various neurotransmitter receptors.
4-Fluoroamphetamine (4-FA)
4-Fluoroamphetamine is a potent releaser and reuptake inhibitor of monoamine neurotransmitters.[1] Its pharmacological profile is characterized by stimulant and entactogenic effects.
| Target | Parameter | Value (nM) | Reference |
| Monoamine Transporters | |||
| Dopamine Transporter | EC₅₀ (Release) | 200 | [1] |
| IC₅₀ (Uptake) | 770 | [1] | |
| Serotonin Transporter | EC₅₀ (Release) | 730 | [1] |
| IC₅₀ (Uptake) | 6800 | [1] | |
| Norepinephrine Transporter | EC₅₀ (Release) | 37 | [1] |
| IC₅₀ (Uptake) | 420 | [1] | |
| Receptor Binding | |||
| 5-HT₂ₐ Receptor | Kᵢ | 11,300 | [1] |
| 5-HT₂ₒ Receptor | Kᵢ | 7,800 | [1] |
| Enzyme Inhibition | |||
| MAO-A | IC₅₀ | 16,000 | [1] |
Table 1: Quantitative Neuropharmacological Data for 4-Fluoroamphetamine (4-FA).
4-Fluoromethamphetamine (4-FMA)
Limited quantitative data is available for 4-Fluoromethamphetamine. It is known to be a stimulant drug and a CYP450 inhibitor, which can affect the metabolism of other substances.
| Target | Parameter | Value | Reference |
| Enzyme Inhibition | |||
| CYP450 | - | Inhibitor |
Table 2: Qualitative Neuropharmacological Data for 4-Fluoromethamphetamine (4-FMA).
4-Fluorodesmethyldeprenyl
There is a significant lack of publicly available quantitative data on the neuroactive properties of 4-fluorodesmethyldeprenyl. As the N-desmethylated metabolite of this compound, it retains the N-propargyl group characteristic of MAO inhibitors. It is hypothesized to be a selective MAO-B inhibitor, similar to its parent compound, though likely with different potency. Further research is required to fully characterize its pharmacological profile.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the quantitative data presented above.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.
Workflow:
Caption: Workflow for a Monoamine Transporter Uptake Inhibition Assay.
Detailed Steps:
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) of laboratory animals or use cultured cells stably expressing the human monoamine transporters.
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiation of Uptake: Add a known concentration of a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination of Uptake: After a defined incubation period, rapidly terminate the uptake process by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Workflow:
Caption: Workflow for a Radioligand Receptor Binding Assay.
Detailed Steps (Example: 5-HT₂ₐ Receptor):
-
Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., cultured cells expressing recombinant human 5-HT₂ₐ receptors or specific brain regions).[2][3]
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor) and a range of concentrations of the test compound.[2][3]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold buffer to minimize non-specific binding.
-
Measurement: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from this curve, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
Signaling Pathways
The neuroactive properties of this compound's metabolites are initiated by their interaction with monoamine transporters, leading to downstream signaling cascades.
Monoamine Transporter Inhibition and Reverse Transport
The amphetamine-like metabolites, 4-FA and 4-FMA, act as both reuptake inhibitors and releasing agents at monoamine transporters. This dual action leads to a significant increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine.
Caption: Mechanism of action of amphetamine-like metabolites at the synapse.
Downstream Signaling of Increased Dopamine
The elevation of synaptic dopamine by the metabolites of this compound leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate intracellular signaling pathways, primarily involving cyclic AMP (cAMP) and protein kinase A (PKA).
Caption: Downstream signaling cascade following dopamine receptor activation.
Conclusion
The metabolites of this compound exhibit significant neuroactive properties, primarily through their interaction with monoamine systems. 4-Fluoroamphetamine is a potent monoamine releasing agent and reuptake inhibitor, while 4-fluoromethamphetamine also possesses stimulant properties. The neuropharmacological profile of 4-fluorodesmethyldeprenyl remains to be fully elucidated but is predicted to act as a MAO-B inhibitor. A thorough understanding of the individual and combined effects of these metabolites is essential for the continued development and safety assessment of this compound and related compounds. This guide provides a foundational resource for researchers in this area, highlighting both the current state of knowledge and the existing gaps that warrant further investigation.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology of Fluorinated Monoamine Oxidase Inhibitors: A Technical Guide
Disclaimer: This document provides a representative overview of preclinical toxicology studies for a hypothetical fluorinated monoamine oxidase inhibitor, designated as F-MAOI. The data presented herein is illustrative and based on established preclinical testing guidelines. Due to a lack of publicly available preclinical toxicology data for the specific compound 4-Fluorodeprenyl, this guide serves as an educational resource for researchers, scientists, and drug development professionals on the principles and methodologies of preclinical safety assessment for this class of compounds.
Executive Summary
This technical guide outlines a comprehensive preclinical toxicology program for a novel fluorinated monoamine oxidase inhibitor (F-MAOI). The program is designed to assess the safety profile of the compound and to identify potential target organs of toxicity, dose-response relationships, and to establish a safe starting dose for first-in-human clinical trials.[1][2][3] The described studies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and data integrity.[4]
Acute Oral Toxicity
Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance.[5][6] These studies are essential for classifying the substance for hazard and for determining the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the test animals.[7]
Data Presentation
Table 1: Illustrative Acute Oral Toxicity Data for F-MAOI in Rodents
| Species | Sex | No. of Animals | Dose (mg/kg) | Mortality | Clinical Signs |
| Rat (Sprague-Dawley) | Male | 5 | 500 | 0/5 | Piloerection, decreased activity |
| 5 | 1000 | 1/5 | Piloerection, decreased activity, tremors | ||
| 5 | 2000 | 3/5 | Piloerection, decreased activity, tremors, convulsions | ||
| Female | 5 | 500 | 0/5 | Piloerection, decreased activity | |
| 5 | 1000 | 0/5 | Piloerection, decreased activity, tremors | ||
| 5 | 2000 | 2/5 | Piloerection, decreased activity, tremors, convulsions | ||
| Mouse (CD-1) | Male | 5 | 250 | 0/5 | Decreased activity |
| 5 | 500 | 2/5 | Decreased activity, ataxia | ||
| 5 | 1000 | 5/5 | Decreased activity, ataxia, convulsions | ||
| Female | 5 | 250 | 0/5 | Decreased activity | |
| 5 | 500 | 1/5 | Decreased activity, ataxia | ||
| 5 | 1000 | 4/5 | Decreased activity, ataxia, convulsions |
Note: Data are hypothetical.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This protocol is a stepwise procedure using a minimum number of animals to estimate the LD50 with a confidence interval.[6][8]
-
Test Animals: Young adult, healthy, nulliparous, and non-pregnant female rats (Sprague-Dawley) are used. Animals are acclimated for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[6] Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. The starting dose is selected based on available information, typically 175 mg/kg.[6]
-
Procedure:
-
A single animal is dosed at the selected starting dose.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.[5]
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a reversal of outcomes occurs at a specific dose).
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 4, 24, and 48 hours after dosing, and daily thereafter for 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
Visualization
Caption: General workflow for preclinical drug safety assessment.
Subchronic Oral Toxicity (28-Day and 90-Day Studies)
Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.[9] These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation
Table 2: Illustrative 90-Day Subchronic Oral Toxicity Findings for F-MAOI in Rats
| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (150 mg/kg/day) |
| Body Weight Gain (g, Male) | 150 ± 15 | 145 ± 12 | 120 ± 18 | 95 ± 20** |
| Liver Weight (g, relative) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| ALT (U/L, Male) | 40 ± 8 | 45 ± 10 | 85 ± 15* | 150 ± 25 |
| Histopathology (Liver) | Normal | No significant findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy, single-cell necrosis |
| Histopathology (Adrenal Gland) | Normal | No significant findings | No significant findings | Cortical hypertrophy |
*p < 0.05, *p < 0.01 compared to control. Data are hypothetical mean ± SD.
Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (OECD 408)
-
Test Animals: Wistar rats (10 animals per sex per group) are used.
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group are used. The high dose should induce toxic effects but not mortality.
-
Dose Administration: The test substance is administered daily via oral gavage for 90 days.
-
Observations:
-
Clinical signs are observed daily.
-
Body weight and food consumption are recorded weekly.
-
Ophthalmological examinations are conducted before the study and at termination.
-
Hematology, clinical chemistry, and urinalysis are performed at termination.
-
-
Pathology:
-
All animals undergo a full necropsy.
-
Organ weights are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.[4] A standard battery of tests is typically required.
Data Presentation
Table 3: Illustrative Genotoxicity Profile of F-MAOI
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 µg/mL | With and Without | Negative |
| In Vivo Micronucleus Test | Mouse bone marrow | 50, 150, 500 mg/kg | N/A | Negative |
Note: Data are hypothetical.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[4]
-
Tester Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rats.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies are conducted to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.[10]
Data Presentation
Table 4: Illustrative Reproductive and Developmental Toxicity Endpoints for F-MAOI in Rats
| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (150 mg/kg/day) |
| Mating Index (%) | 95 | 92 | 90 | 85 |
| Fertility Index (%) | 90 | 88 | 85 | 75 |
| Gestation Length (days) | 22.1 ± 0.5 | 22.3 ± 0.6 | 22.5 ± 0.7 | 23.1 ± 0.8 |
| Number of Live Pups/Litter | 12.5 ± 2.1 | 12.1 ± 2.3 | 11.5 ± 2.5 | 9.8 ± 3.0 |
| Pup Viability Index (Day 4) | 98 | 97 | 95 | 90 |
| External Malformations (%) | 0 | 0 | 1 | 3 |
p < 0.05 compared to control. Data are hypothetical mean ± SD or percentage.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides information on male and female reproductive performance, including mating, fertility, and parturition, as well as on the development of the offspring.[11]
-
Test Animals: Male and female rats (at least 10 per sex per group) are used.
-
Dose Administration: The test substance is administered daily by oral gavage to males for a minimum of four weeks and to females throughout the study (approximately 63 days).[11]
-
Mating: A 1:1 mating ratio is used.
-
Observations (Parental Animals):
-
Clinical signs, body weight, and food consumption are monitored.
-
Estrous cycles are monitored in females.
-
Sperm parameters are analyzed in males at termination.
-
-
Observations (Offspring):
-
Litter size, number of live and dead pups, and pup sex are recorded.
-
Pup weights are recorded at birth and on postnatal days 1 and 4.
-
Pups are examined for external abnormalities.
-
Signaling Pathway Visualization
Monoamine oxidase inhibitors (MAOIs) increase the levels of monoamine neurotransmitters by preventing their breakdown.[12][13][]
Caption: Hypothetical signaling pathway of a fluorinated MAO inhibitor.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Test No. 421: Reproduction/Developmental Toxicity Screening Test - Overton [app.overton.io]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Technical Guide to p-fluoro-L-deprenyl: Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development history of p-fluoro-L-deprenyl (PFD), a halogenated derivative of the well-known monoamine oxidase-B (MAO-B) inhibitor, L-deprenyl (selegiline). This document details the scientific rationale behind its synthesis, its pharmacological profile, and the key preclinical investigations that have defined its potential therapeutic applications.
Introduction: The Rationale for a Fluorinated Deprenyl Analogue
The development of p-fluoro-L-deprenyl stems from the extensive research into its parent compound, L-deprenyl, a selective and irreversible inhibitor of MAO-B. L-deprenyl, discovered in the early 1960s, has been a cornerstone in the treatment of Parkinson's disease.[1] The therapeutic success of L-deprenyl spurred the synthesis of numerous analogues with the aim of exploring structure-activity relationships and identifying compounds with potentially improved pharmacological properties.
The introduction of a fluorine atom at the para position of the phenyl ring in the L-deprenyl molecule was a strategic chemical modification. This alteration was intended to modulate the compound's lipophilicity, metabolic stability, and interaction with its biological targets. The central hypothesis was that such a modification could yield a derivative with unique and potentially advantageous effects, independent of its MAO-B inhibitory action.[2]
Discovery and Synthesis
While the precise date of the initial synthesis of p-fluoro-L-deprenyl is not prominently documented in readily available literature, its investigation as a promising analogue of L-deprenyl gained traction in the latter part of the 20th century. The synthesis of PFD is not explicitly detailed in the reviewed literature, however, a general synthetic scheme can be inferred from standard organic chemistry principles for the synthesis of similar N-propargylamines.
Conceptual Synthesis Workflow:
The synthesis would likely involve the N-alkylation of p-fluoro-L-amphetamine with propargyl bromide. This process would introduce the propargyl group necessary for the irreversible inhibition of MAO-B.
Pharmacological Profile
p-fluoro-L-deprenyl exhibits a complex pharmacological profile characterized by its interaction with monoamine oxidase and its effects on neurotransmitter transport.
Monoamine Oxidase Inhibition
Like its parent compound, PFD is an irreversible inhibitor of MAO-B. However, in vitro studies have shown that it is slightly less potent than L-deprenyl in this regard.[2] The mechanism of inhibition is believed to be analogous to that of L-deprenyl, involving the formation of a covalent adduct with the flavin cofactor of the enzyme.
Table 1: Comparative MAO-B Inhibition
| Compound | In Vitro MAO-B Inhibition Potency |
| L-deprenyl | More Potent |
| p-fluoro-L-deprenyl | Slightly Less Potent[2] |
Effects on Neurotransmitter Uptake and Release
A key feature of p-fluoro-L-deprenyl that distinguishes it from L-deprenyl is the activity of its metabolites. PFD is metabolized in the body to p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine. These metabolites are more effective inhibitors of neurotransmitter uptake than the parent compound.[2] This suggests that the overall pharmacological effect of PFD is a combination of MAO-B inhibition by the parent drug and neurotransmitter reuptake inhibition by its metabolites.
Table 2: Activity of p-fluoro-L-deprenyl and its Metabolites
| Compound/Metabolite | Primary Activity |
| p-fluoro-L-deprenyl | MAO-B Inhibition |
| p-fluoro-L-amphetamine | Neurotransmitter Uptake Inhibition[2] |
| p-fluoro-L-methamphetamine | Neurotransmitter Uptake Inhibition[2] |
Preclinical Development
The preclinical evaluation of p-fluoro-L-deprenyl has focused on its neuroprotective effects and its potential as a treatment for psychostimulant abuse.
Neuroprotection Studies
In preclinical models, PFD has demonstrated neuroprotective properties. Notably, it was found to be more effective than L-deprenyl in protecting against the neurodegenerative effects of the noradrenergic neurotoxin DSP-4.[2] This enhanced neuroprotective effect may be attributable to the combined actions of MAO-B inhibition and neurotransmitter uptake modulation.
Experimental Protocol: Neuroprotection against DSP-4
A representative experimental protocol for assessing neuroprotection against DSP-4 would involve the following steps:
-
Animal Model: Male Wistar rats are commonly used for this type of study.
-
Drug Administration: Animals are pre-treated with either p-fluoro-L-deprenyl, L-deprenyl, or a vehicle control at specified doses and time points prior to neurotoxin administration.
-
Neurotoxin Administration: DSP-4 is administered systemically to induce selective degeneration of noradrenergic neurons.
-
Neurochemical Analysis: At a predetermined time after DSP-4 administration, brain tissue (e.g., hippocampus and cortex) is collected and analyzed for levels of norepinephrine and its metabolites using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Histological Analysis: Brain sections may be stained to visualize and quantify the extent of neuronal damage and protection.
Studies on Psychostimulant-like Effects
The structural similarity of p-fluoro-L-deprenyl and its metabolites to amphetamine prompted investigations into its potential for abuse and its utility in treating psychostimulant addiction.
In squirrel monkeys trained to discriminate methamphetamine from saline, p-fluoro-L-deprenyl produced full generalization to the methamphetamine-training stimulus, indicating that it has methamphetamine-like discriminative-stimulus properties.[3] However, it was less potent than L-deprenyl and its own metabolites, p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine, in producing this effect.[3]
Table 3: Generalization to Methamphetamine Stimulus in Squirrel Monkeys
| Compound | Dose for Full Generalization |
| p-fluoro-L-deprenyl | 10.0 mg/kg (i.m.)[3] |
| L-deprenyl | 1.0 - 3.2 mg/kg[3] |
| p-fluoro-L-amphetamine | 1.0 - 3.2 mg/kg[3] |
| p-fluoro-L-methamphetamine | 1.0 - 3.2 mg/kg[3] |
In intravenous self-administration studies in squirrel monkeys, p-fluoro-L-deprenyl did not maintain persistent self-administration behavior under a simple fixed-ratio schedule.[3] However, under a second-order schedule of drug injection, it did maintain moderate levels of responding, suggesting it has limited reinforcing effects.[3] The peak response rates were significantly lower than those maintained by cocaine or D-amphetamine.[3]
Experimental Protocol: Intravenous Self-Administration in Squirrel Monkeys
A typical protocol for this type of study is as follows:
-
Surgical Preparation: Animals are surgically implanted with an intravenous catheter for drug delivery.
-
Training: Monkeys are trained to press a lever to receive infusions of a known reinforcer, such as cocaine, under a specific schedule of reinforcement (e.g., fixed-ratio 10).
-
Substitution: Once stable responding is established, saline or different doses of the test drug (p-fluoro-L-deprenyl) are substituted for the training drug.
-
Data Collection: The number of responses and infusions are recorded to determine if the test drug maintains self-administration behavior.
Mechanism of Action: A Dual Role
The mechanism of action of p-fluoro-L-deprenyl is multifaceted, involving both direct and indirect effects on monoaminergic systems.
-
Irreversible MAO-B Inhibition: The parent compound, p-fluoro-L-deprenyl, covalently binds to and inactivates MAO-B, leading to an increase in the synaptic concentrations of dopamine.
-
Neurotransmitter Reuptake Inhibition: The metabolites, p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine, act as inhibitors of monoamine transporters, further increasing the synaptic levels of dopamine, norepinephrine, and serotonin.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluorodeprenyl (Selegiline) in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluorodeprenyl, commonly known as Selegiline, in preclinical Alzheimer's disease (AD) research, with a focus on rodent models. The protocols detailed below are based on established methodologies for inducing Alzheimer's-like pathology and assessing the neuroprotective and cognitive-enhancing effects of Selegiline.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine and other neurotransmitters.[1] Beyond its role in increasing synaptic dopamine levels, Selegiline has demonstrated neuroprotective properties in various models of neurodegeneration.[2][3] These properties are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and promote the expression of neurotrophic factors.[3] This document outlines protocols for evaluating the therapeutic potential of Selegiline in an Aβ-induced rodent model of AD.
Quantitative Data Summary
The following tables summarize the quantitative effects of Selegiline treatment in a rat model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of amyloid-beta (Aβ)₁₋₄₂.
Table 1: Effects of Selegiline on Cognitive Performance in the Barnes Maze Test
| Group | Time Spent in Target Zone (Probe Day) | Reference |
| Sham | High | [4] |
| Aβ₁₋₄₂ | Low (P < 0.01 vs. Sham) | [4] |
| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly higher than Aβ₁₋₄₂ group | [4] |
Table 2: Effects of Selegiline on Plasma Oxidative Stress Markers
| Group | Malondialdehyde (MDA) Levels | Total Thiol Group (TTG) Content | Reference |
| Sham | Low | High | [4] |
| Aβ₁₋₄₂ | High (P < 0.001 vs. Sham) | Low (P < 0.001 vs. Sham) | [4] |
| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly lower than Aβ₁₋₄₂ group | Significantly higher than Aβ₁₋₄₂ group | [4] |
Table 3: Effects of Selegiline on Hippocampal Neuronal Survival
| Group | Number of Healthy Cells (DG and CA1 regions) | Reference |
| Sham | High | [4] |
| Aβ₁₋₄₂ | Low (P < 0.001 vs. Sham) | [4] |
| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly higher than Aβ₁₋₄₂ group | [4] |
Experimental Protocols
Protocol 1: Preparation and Intracerebroventricular (ICV) Injection of Amyloid-Beta (Aβ)₁₋₄₂ Oligomers
This protocol describes the preparation of Aβ₁₋₄₂ oligomers and their administration via ICV injection to induce an Alzheimer's-like pathology in rodents.
Materials:
-
Amyloid-beta (1-42) peptide
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Animal clippers
-
Antiseptic solution
-
Surgical tools
Procedure:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in 100% DMSO to a concentration of 1 mM.
-
To promote oligomer formation, dilute the Aβ₁₋₄₂/DMSO solution 10-fold in sterile PBS.
-
Incubate the solution at 4°C for 24 hours.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic.
-
Shave the scalp and secure the animal in the stereotaxic apparatus.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Based on a stereotaxic atlas for the specific rodent species and age, determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Drill a small hole through the skull at the determined coordinates.
-
-
ICV Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 5 µL of the prepared Aβ₁₋₄₂ solution (or vehicle control) at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow a recovery period of at least one week before behavioral testing.
-
Protocol 2: Assessment of Spatial Learning and Memory using the Barnes Maze
The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular platform (e.g., 122 cm diameter for rats) with 20 equally spaced holes around the perimeter.
-
An escape box placed under one of the holes (the target hole).
-
Bright overhead lighting to create an aversive open space.
-
Visual cues placed around the room.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the center of the maze under an opaque start chamber for 30 seconds.
-
Gently guide the animal to the escape box.
-
Allow the animal to remain in the escape box for 2 minutes.
-
-
Training (Days 2-5):
-
Conduct 4 trials per day with an inter-trial interval of 15 minutes.
-
For each trial, place the animal in the center of the maze under the start chamber for 30 seconds.
-
Remove the chamber and allow the animal to explore the maze for a maximum of 3 minutes.
-
Record the latency to find the target hole, the number of errors (pokes into non-target holes), and the path taken using a video tracking system.
-
If the animal does not find the escape box within 3 minutes, gently guide it to the location.
-
Allow the animal to remain in the escape box for 1 minute after each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape box.
-
Place the animal in the center of the maze and allow it to explore for 90 seconds.
-
Record the time spent in the target quadrant (the quadrant containing the target hole during training) and the number of pokes into the target hole.
-
Protocol 3: Measurement of Plasma Oxidative Stress Markers
A. Malondialdehyde (MDA) Assay (TBARS Assay): This assay measures lipid peroxidation.
Materials:
-
Plasma sample
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
To 100 µL of plasma, add 10 µL of BHT solution to prevent further oxidation.
-
Add 500 µL of TCA solution to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of TBA solution to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
B. Total Thiol Group (TTG) Assay: This assay measures the total antioxidant capacity.
Materials:
-
Plasma or brain homogenate supernatant
-
Tris-EDTA buffer
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Methanol
-
Spectrophotometer
Procedure:
-
Mix 50 µL of the sample with 1 mL of Tris-EDTA buffer.
-
Add 10 µL of DTNB (10 mM in methanol).
-
Incubate at room temperature for 15 minutes.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 412 nm.
-
Calculate the concentration of thiol groups using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB) (13,600 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for evaluating Selegiline in an Aβ-induced Alzheimer's model.
Caption: Proposed signaling pathways of Selegiline's neuroprotective effects in Alzheimer's disease.
References
- 1. Selegiline reverses aβ₂₅₋₃₅-induced cognitive deficit in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Quantification of Monoamine Oxidase B (MAO-B) in the Brain Using 4-Fluorodeprenyl Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane, primarily found in astrocytes and serotonergic neurons within the brain.[1] Its role in the catabolism of monoamines and its upregulation in neurodegenerative diseases, such as Alzheimer's disease, make it a significant target for therapeutic intervention and in vivo imaging.[1][2] Positron Emission Tomography (PET) with radiolabeled deprenyl analogs has emerged as a powerful tool for the quantitative assessment of MAO-B activity in the living brain.
This document provides detailed application notes and protocols for the use of deuterated 4-fluorodeprenyl analogs, specifically [¹¹C]L-deprenyl-D2 and [¹⁸F]Fluorodeprenyl-D2, for the in vivo quantification of MAO-B. Deuterium substitution at the propargyl group slows the rate of irreversible binding to MAO-B, which improves the tracer's sensitivity and allows for more accurate kinetic modeling.[1][3][4]
Data Presentation
The following table summarizes key quantitative data for fluorinated and deuterated deprenyl analogs used for in vivo MAO-B quantification.
| Parameter | Value | Compound | Comments |
| Radiochemical Yield | 44 ± 13% (decay corrected) | [¹¹C]L-deprenyl-D2 | Automated synthesis from [¹¹C]MeI.[5][6] |
| 37 ± 15% (decay corrected) | [¹¹C]L-deprenyl-D2 | Automated synthesis from [¹¹C]MeI.[7] | |
| Radiochemical Purity | > 99% | [¹¹C]L-deprenyl-D2 | For all synthesized batches.[5][6][7] |
| Specific Activity | 170 ± 116 GBq/μmol | [¹¹C]L-deprenyl-D2 | At the end of synthesis.[5][6] |
| Inhibitory Concentration (IC50) | 227 ± 36.8 nM | Fluorodeprenyl-D2 analog | For recombinant human MAO-B.[8][9] |
| > 2000 nM | Fluorodeprenyl-D2 analog | For recombinant human MAO-A, indicating high selectivity for MAO-B.[9] | |
| MAO-B Inhibition (in vivo) | ~70% | [¹⁸F]Fluorodeprenyl-D2 | In a cynomolgus monkey after a 1 mg/kg dose of L-deprenyl.[8][9][10] |
| Unchanged Radioligand in Plasma | ~20% at 120 min | [¹⁸F]Fluorodeprenyl-D2 | In a cynomolgus monkey.[8][9][10] |
| Test-Retest Variability (λk3) | Average difference: -2.84 ± 7.07% | [¹¹C]L-deprenyl-D2 | In human subjects, indicating good reproducibility.[11] |
Signaling Pathway and Mechanism of Action
Deprenyl and its analogs are irreversible "suicide" inhibitors of MAO-B. The radiolabeled tracer enters the brain, where it is taken up by cells expressing MAO-B. The enzyme catalyzes the oxidation of the propargyl group, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme. This irreversible trapping of the radiotracer allows for the quantification of MAO-B activity.
Caption: Mechanism of irreversible MAO-B inhibition by this compound-D2.
Experimental Protocols
Radiosynthesis of [¹¹C]L-deprenyl-D2
This protocol is based on an automated synthesis method.[2][5][6]
Precursor: L-nordeprenyl-D2
Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)
Procedure:
-
Production of [¹¹C]CO₂: Cyclotron production of [¹¹C]CO₂.
-
Conversion to [¹¹C]MeI or [¹¹C]MeOTf: The [¹¹C]CO₂ is converted to the methylating agent using an automated synthesis module (e.g., GE TRACERlab® FX C Pro).
-
N-alkylation:
-
Dissolve L-nordeprenyl-D2 precursor (approx. 1.0 mg) in a suitable solvent (e.g., anhydrous methyl ethyl ketone).
-
Transfer the [¹¹C]MeI or [¹¹C]MeOTf to the reactor containing the precursor solution.
-
Heat the reaction mixture (e.g., 80°C for 1 minute) to facilitate the N-alkylation.
-
-
Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC).
-
Formulation: Formulate the purified [¹¹C]L-deprenyl-D2 in a sterile, injectable solution for administration.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
In Vivo PET Imaging Protocol (Human Subjects)
This protocol is a general guideline and should be adapted based on the specific scanner and institutional guidelines.
Subject Preparation:
-
Obtain informed consent from all subjects.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
PET Scan Acquisition:
-
Position the subject comfortably in the PET scanner with their head immobilized.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]L-deprenyl-D2 or [¹⁸F]Fluorodeprenyl-D2.
-
Acquire dynamic PET data for 60-90 minutes.
-
If arterial input function is required, collect arterial blood samples throughout the scan, with more frequent sampling in the initial minutes after injection.
PET Data Analysis and Kinetic Modeling
Image Reconstruction:
-
Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with the subject's MRI scan for anatomical localization of brain regions of interest (ROIs).
Kinetic Modeling:
-
Time-Activity Curves (TACs): Generate TACs for various brain ROIs.
-
Input Function:
-
Arterial Input Function: Measure the radioactivity concentration in arterial plasma samples over time and correct for metabolites.
-
Reference Region: Alternatively, a reference region with negligible MAO-B concentration (a true reference region is challenging for MAO-B) can be used to generate a pseudo-input function. The cerebellum has been used, but requires correction for its MAO-B content.[1]
-
-
Compartmental Modeling: An irreversible two-tissue compartment model (3-compartment model) is typically applied to the TACs to estimate the following kinetic parameters[1][3]:
-
K₁: The rate of tracer transport from plasma to the brain tissue.
-
k₂: The rate of tracer transport from the brain tissue back to the plasma.
-
k₃: The rate of irreversible binding to MAO-B.
-
-
Parameter of Interest: The product λk₃ (where λ is the partition coefficient) is the primary outcome measure, representing the rate of tracer trapping and is proportional to MAO-B activity.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo PET study to quantify brain MAO-B using a this compound analog.
Caption: Experimental workflow for in vivo MAO-B quantification with PET.
Safety and Dosimetry
While specific dosimetry data for this compound was not detailed in the provided search results, general safety considerations for PET radiotracers apply. The administered mass of the radiotracer is typically in the microgram range, which is too low to cause pharmacological effects. The primary consideration is radiation exposure. The effective dose for ¹⁸F-labeled radiopharmaceuticals is generally in a range that allows for multiple scans per year in the same subject.[12][13] For any new tracer, a full safety evaluation including toxicology and dosimetry studies is required.[12][14][15]
References
- 1. TPC - Analysis of [C-11]L-deprenyl-D2 [turkupetcentre.net]
- 2. An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective reduction of radiotracer trapping by deuterium substitution: comparison of carbon-11-L-deprenyl and carbon-11-deprenyl-D2 for MAO B mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Reproducibility of repeated measures of deuterium substituted [11C]L-deprenyl ([11C]L-deprenyl-D2) binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Safety Evaluation and Human Dosimetry of [18F]MK-6240, a Novel PET Tracer for Imaging Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-body biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133): a novel vesicular monoamine transporter 2 imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging of Neuroinflammation with [18F]F-DED in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a key pathological hallmark of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. Reactive astrogliosis, a major component of this inflammatory response, is characterized by the upregulation of several proteins, including monoamine oxidase B (MAO-B).[1][2] The radiotracer [18F]F-DED ([18F]fluorodeprenyl-D2) is a positron emission tomography (PET) ligand that binds to MAO-B, allowing for the in vivo visualization and quantification of reactive astrogliosis.[2][3] PET imaging with [18F]F-DED offers a promising non-invasive biomarker to study the extent and progression of neuroinflammation in Parkinson's disease and to evaluate the efficacy of novel anti-inflammatory therapies.
Scientific Background
In the context of Parkinson's disease, neuroinflammation is driven by a variety of factors, including the aggregation of alpha-synuclein, which activates microglia and astrocytes. These activated glial cells release a cascade of inflammatory mediators, leading to neuronal damage. Reactive astrocytes, in particular, show a significant increase in the expression of MAO-B.[1][2] This enzyme is involved in the metabolism of various neurotransmitters and its increased activity in reactive astrocytes is associated with oxidative stress and the production of neurotoxic compounds. Therefore, imaging MAO-B with [18F]F-DED provides an indirect but specific measure of reactive astrogliosis, a central process in the neuroinflammatory cascade of Parkinson's disease.
Signaling Pathways and Experimental Workflow
Neuroinflammatory Signaling in Parkinson's Disease
Caption: Neuroinflammatory cascade in Parkinson's disease leading to neuronal damage.
[18F]F-DED PET Imaging Workflow
Caption: Workflow for [18F]F-DED PET imaging in Parkinson's disease patients.
Experimental Protocols
Radiosynthesis of [18F]F-DED
This protocol is a generalized procedure based on the optimization of [18F]F-DED synthesis.[4]
Materials:
-
[18F]Fluoride produced from a cyclotron.
-
Precursor for [18F]F-DED.
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K2CO3).
-
Acetonitrile (CH3CN).
-
Water for injection.
-
Sterile filter (0.22 µm).
-
Automated radiosynthesis module.
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent from the reaction vessel under a stream of nitrogen and at an elevated temperature to ensure the [18F]fluoride-K222-K2CO3 complex is anhydrous. Repeat this step with acetonitrile.
-
Radiolabeling Reaction: Add the precursor for [18F]F-DED dissolved in a suitable solvent (e.g., acetonitrile) to the dried [18F]fluoride complex in the reaction vessel. Heat the reaction mixture at a specified temperature and for a specific duration to facilitate the nucleophilic substitution reaction.
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [18F]F-DED from unreacted [18F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the purified [18F]F-DED. Remove the HPLC solvent by rotary evaporation or solid-phase extraction. Formulate the final product in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity, chemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human administration.
[18F]F-DED PET/CT Imaging Protocol for Human Subjects
This protocol is adapted from a study that included patients with Parkinson's disease.[1][3]
Patient Preparation:
-
Obtain written informed consent from the patient.
-
Patients should fast for at least 4 hours prior to the scan.
-
Caffeine consumption should be avoided for at least 3 hours before tracer injection.[1]
-
Record the patient's height and weight.
-
Insert an intravenous catheter for radiotracer injection.
Radiotracer Administration:
-
Administer a bolus injection of [18F]F-DED intravenously. The injected dose should be determined based on local regulations and patient characteristics.
PET/CT Imaging:
-
Position the patient comfortably on the scanner bed with the head in a head holder to minimize motion.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Initiate a dynamic PET scan immediately after the injection of [18F]F-DED for a total duration of 60 minutes.[1][3]
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
Quantitative Image Analysis Protocol
This protocol is based on the analysis performed in a study with Parkinson's disease patients.[1][3]
Image Pre-processing:
-
Correct the dynamic PET images for motion, if necessary.
-
Co-register the PET images to the patient's anatomical MRI scan (if available) for better anatomical delineation of regions of interest (ROIs).
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI or CT images for key brain regions implicated in Parkinson's disease, such as the putamen, caudate, substantia nigra, and thalamus.
-
Define a reference region with low expected specific binding. The cerebellum has been used as a pseudo-reference region for [18F]F-DED PET.[1][3]
Kinetic Modeling and Quantification:
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Distribution Volume Ratio (DVR) using the simplified reference tissue model (SRTM2) with the cerebellum as the reference tissue.[3] The DVR is a measure of the relative tracer binding.
-
Alternatively, for a simplified analysis, calculate the Standardized Uptake Value Ratio (SUVr) from late-phase static images (e.g., 30-60 minutes post-injection) using the cerebellum as the reference region.[3]
Quantitative Data Presentation
The following table presents illustrative quantitative data for [18F]F-DED PET in Parkinson's disease, based on the expected outcomes from the literature.
| Brain Region | [18F]F-DED DVR (Mean ± SD) in PD Patients | [18F]F-DED DVR (Mean ± SD) in Healthy Controls | Expected Percent Difference |
| Putamen | Illustrative Value | Illustrative Value | Increased |
| Caudate | Illustrative Value | Illustrative Value | Increased |
| Substantia Nigra | Illustrative Value | Illustrative Value | Increased |
| Thalamus | Illustrative Value | Illustrative Value | Increased |
| Cerebellum | 1.00 (Reference) | 1.00 (Reference) | N/A |
Note: The values in this table are for illustrative purposes to demonstrate the expected trend of increased [18F]F-DED binding in brain regions affected by Parkinson's disease, reflecting increased reactive astrogliosis. Actual values would need to be determined from specific clinical studies.
Conclusion
PET imaging with [18F]F-DED is a valuable tool for the in vivo assessment of reactive astrogliosis in Parkinson's disease. The protocols outlined in this document provide a framework for the synthesis of the radiotracer, its application in human PET imaging studies, and the quantitative analysis of the resulting data. This imaging modality holds significant promise for advancing our understanding of the role of neuroinflammation in the pathogenesis of Parkinson's disease and for accelerating the development of novel therapeutic interventions targeting this process.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dynamic PET Scan Protocol for [18F]fluorodeprenyl-D2: An Application Note for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]fluorodeprenyl-D2, also known as [18F]F-DED, is a promising positron emission tomography (PET) radioligand for the in vivo visualization and quantification of monoamine oxidase B (MAO-B) activity in the brain.[1][2] MAO-B is upregulated in reactive astrocytes, making it a valuable biomarker for studying neuroinflammation and reactive astrogliosis, which are key pathological features of various neurodegenerative diseases.[3][4][5][6] This deuterated version of the tracer exhibits favorable kinetic properties, including a reduced rate of irreversible binding, which allows for more accurate quantification of MAO-B.[2][4][5] This document provides a detailed protocol for conducting dynamic PET scans using [18F]fluorodeprenyl-D2 to assess MAO-B activity in both preclinical and clinical research settings.
Radiotracer: [18F]fluorodeprenyl-D2
[18F]fluorodeprenyl-D2 is synthesized through a nucleophilic substitution reaction.[1][2] Its deuterium substitution slows the rate of irreversible binding to MAO-B, leading to more reversible time-activity curves and improved sensitivity for MAO-B imaging compared to its non-deuterated counterparts.[2]
Application: Imaging Reactive Astrogliosis
Reactive astrogliosis is a hallmark of many neurological disorders.[3][4] [18F]fluorodeprenyl-D2 PET imaging allows for the in vivo assessment of this process by targeting the increased MAO-B expression in reactive astrocytes.[3][5][6] Studies have demonstrated its potential in animal models of Alzheimer's disease and in patients with various neurodegenerative conditions.[3][7]
Experimental Protocols
Subject Preparation
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to radiotracer injection to minimize potential metabolic interferences. Water intake is permitted.
-
Cannulation: For dynamic scanning with arterial blood sampling, place an arterial line for blood collection and a venous line for radiotracer administration. For studies utilizing an image-derived input function (IDIF), only venous access for injection is required.[3]
-
Positioning: Position the subject comfortably in the PET scanner to minimize motion artifacts during the scan. A head holder or other fixation device is recommended.
Radiotracer Administration and PET Scan Acquisition
-
Dosage: Administer a bolus injection of [18F]fluorodeprenyl-D2 intravenously. The exact dosage should be determined based on institutional guidelines, scanner specifications, and the subject's weight.
-
Dynamic Scan: Start the dynamic PET scan simultaneously with the injection of the radiotracer. The total scan duration can vary, with studies reporting acquisitions of 60 minutes for mice and humans and up to 120 minutes for non-human primates.[1][3][5][7]
-
Scanning Frames: The dynamic acquisition should be reconstructed into a series of time frames. A typical framing protocol might be:
-
6 x 10 seconds
-
4 x 30 seconds
-
5 x 60 seconds
-
9 x 300 seconds
-
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM). Attenuation and scatter correction should be applied.
-
Kinetic Modeling:
-
Two-Tissue Compartment Model (2TCM): This model has been shown to be suitable for describing the kinetics of [18F]fluorodeprenyl-D2 in the brain.[1][2]
-
Simplified Reference Tissue Model (SRTM/SRTM2): For non-invasive quantification, a reference tissue model using a region with low MAO-B expression, such as the cerebellum, can be employed to calculate the distribution volume ratio (DVR).[3][7]
-
-
Standardized Uptake Value Ratio (SUVr): For a simplified analysis, SUVr can be calculated from late-phase images (e.g., 30-60 minutes post-injection) by normalizing the uptake in a region of interest to the uptake in a reference region.[3][6]
-
Input Function:
-
Arterial Input Function (AIF): Involves arterial blood sampling to measure the concentration of the radiotracer in plasma over time.
-
Image-Derived Input Function (IDIF): Can be generated from the PET data by defining a region of interest over a large blood pool, such as the carotid arteries or the left ventricle of the heart.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using [18F]fluorodeprenyl-D2.
| Parameter | Value | Species | Reference |
| IC50 for MAO-B | 227 ± 36.8 nM | Human (recombinant) | [1][2] |
| Unchanged Radioligand in Plasma (at 120 min) | 20% | Cynomolgus Monkey | [1][2] |
| MAO-B Inhibition (with 1 mg/kg l-deprenyl) | 70% | Cynomolgus Monkey | [1][2] |
Table 1: In Vitro and In Vivo Pharmacological Properties
| Brain Region | DVR Increase in PS2APP mice vs. Wild-Type (19 months) | Reference |
| Hippocampus | +12.3% | [3][7] |
| Thalamus | +15.2% | [3][7] |
Table 2: [18F]F-DED Uptake in a Mouse Model of Alzheimer's Disease
Visualizations
Caption: Experimental workflow for a dynamic [18F]fluorodeprenyl-D2 PET scan.
Caption: Binding of [18F]fluorodeprenyl-D2 to MAO-B in astrocytes.
References
- 1. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. (PDF) [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data (2023) | Annamaria Ballweg | 16 Citations [scispace.com]
Application Notes and Protocols: 4-Fluorodeprenyl in the Study of Multiple System Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple System Atrophy (MSA) is a rare, progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure. A key pathological hallmark of MSA is the accumulation of α-synuclein in glial cells, particularly oligodendrocytes, which is associated with significant neuroinflammation and reactive astrogliosis. The enzyme monoamine oxidase B (MAO-B) is upregulated in reactive astrocytes, making it a valuable biomarker for imaging neuroinflammation in vivo.
4-Fluorodeprenyl, particularly its deuterated and radiolabeled form, [¹⁸F]fluorodeprenyl-D2 (also known as [¹⁸F]F-DED), has emerged as a promising positron emission tomography (PET) tracer for imaging MAO-B activity. This allows for the in vivo visualization and quantification of reactive astrogliosis, offering a potential tool for the early and differential diagnosis of MSA, tracking disease progression, and evaluating the efficacy of novel therapeutic interventions. These application notes provide a comprehensive overview of the use of [¹⁸F]F-DED in MSA research, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action and Signaling Pathway
[¹⁸F]F-DED is a selective and irreversible inhibitor of MAO-B. In the context of neurodegenerative diseases like MSA, neuronal damage and α-synuclein aggregation trigger the activation of astrocytes, a process known as reactive astrogliosis. These reactive astrocytes exhibit a significant upregulation of MAO-B expression. When [¹⁸F]F-DED is administered, it crosses the blood-brain barrier and binds to MAO-B. The fluorine-18 isotope allows for the detection of the tracer's distribution and density in the brain using PET imaging. Higher PET signal intensity in specific brain regions corresponds to increased MAO-B levels, thereby providing an indirect measure of the extent and location of reactive astrogliosis.[1][2][3]
Quantitative Data Summary
PET studies utilizing [¹⁸F]F-DED have demonstrated its potential in differentiating MSA from Parkinson's disease (PD) and in identifying subtype-specific patterns of neuroinflammation. The following table summarizes the expected quantitative findings based on initial pilot studies.[2][4]
| Brain Region | MSA-P vs. PD | MSA-C vs. PD | MSA-P vs. MSA-C | Correlation with Disease Severity (UMSARS) in MSA |
| Putamen | Significantly Higher Signal | - | Higher Signal | Negative Correlation |
| Cerebellum | - | Significantly Higher Signal | Lower Signal | Negative Correlation |
| Pons | Significantly Higher Signal | - | - | Negative Correlation |
| Cerebellar Deep White Matter | - | Higher Signal (not statistically significant) | - | Negative Correlation |
UMSARS: Unified Multiple System Atrophy Rating Scale. A negative correlation suggests that higher tracer uptake (more astrogliosis) is associated with greater disease severity.
Experimental Protocols
Preclinical [¹⁸F]F-DED PET Imaging in a Mouse Model of MSA
This protocol is adapted from studies on transgenic mouse models of neurodegenerative diseases.[1][3][5]
a. Animal Model: A transgenic mouse model that recapitulates key pathological features of MSA (e.g., α-synuclein aggregation in oligodendrocytes).
b. Radiotracer Administration:
-
Inject 13.0 ± 2.5 MBq of [¹⁸F]F-DED intravenously.
c. PET Imaging:
-
Perform a 60-minute dynamic PET scan immediately following injection.
d. Image Analysis:
-
Co-register PET images with a tracer-specific template or an anatomical MRI.
-
Use software such as PMOD for image analysis.
-
Quantification:
-
Image-Derived Input Function (IDIF): Use the cardiac input to derive the input function for kinetic modeling.
-
Simplified Non-invasive Reference Tissue Modeling (SRTM2): Calculate the Distribution Volume Ratio (DVR) using a pseudo-reference region like the cerebellum.
-
Standardized Uptake Value Ratio (SUVr): Calculate the ratio of the standardized uptake value in a region of interest to a reference region in late-phase static images (e.g., 30-60 minutes post-injection).
-
e. Validation:
-
Perform immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP) and MAO-B on brain tissue post-imaging to correlate with PET findings.
Clinical [¹⁸F]F-DED PET Imaging in MSA Patients
This protocol is based on first-in-human pilot studies.[2][4]
a. Patient Population: Patients with a clinical diagnosis of MSA (both MSA-P and MSA-C subtypes) and a control group (e.g., healthy individuals or patients with Parkinson's disease).
b. Radiotracer Administration:
-
Administer an intravenous bolus injection of approximately 185 MBq of [¹⁸F]F-DED.
c. PET/MR Imaging:
-
Acquire dynamic PET data for 60 minutes post-injection.
-
Simultaneously or sequentially acquire a structural MRI scan (e.g., T1-weighted) for anatomical reference and spatial normalization.
d. Image Analysis:
-
Use software such as PMOD for image processing and analysis.
-
Spatially normalize the PET images to the individual's structural MRI scan.
-
Quantification:
-
Define regions of interest (ROIs) on the co-registered MRI, including the putamen, cerebellum, pons, and a reference region.
-
Calculate the Standardized Uptake Value Ratio (SUVr) for each ROI.
-
e. Data Interpretation:
-
Compare SUVr values between MSA patients and the control group, and between MSA subtypes.
-
Correlate regional SUVr values with clinical severity scores (e.g., UMSARS).
Application in Drug Development
The use of [¹⁸F]F-DED PET imaging extends to the development of novel therapeutics for MSA.
-
Target Engagement: For drugs designed to inhibit MAO-B, [¹⁸F]F-DED PET can be used to confirm that the drug reaches its target in the brain and effectively blocks the enzyme. A reduced PET signal after drug administration would indicate successful target engagement.[2]
-
Monitoring Therapeutic Efficacy: For neuroprotective or anti-inflammatory agents, a longitudinal reduction in the [¹⁸F]F-DED signal could serve as a biomarker of treatment response, indicating a decrease in reactive astrogliosis.
-
Patient Stratification: [¹⁸F]F-DED PET could potentially be used to stratify MSA patients for clinical trials based on their level of neuroinflammation, allowing for the selection of patients most likely to respond to a particular therapy.
Conclusion
PET imaging with this compound derivatives, specifically [¹⁸F]F-DED, represents a significant advancement in the study of Multiple System Atrophy. By providing a non-invasive method to quantify reactive astrogliosis, this technique holds great promise for improving the diagnosis, understanding the pathophysiology, and accelerating the development of effective treatments for this devastating disease. Further validation in larger, longitudinal studies is warranted to fully establish its role as a robust biomarker for MSA.
References
- 1. [<sup>18</sup>F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis of No-Carrier-Added DL-4-[18F]Fluorodeprenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-[¹⁸F]fluorodeprenyl is a positron emission tomography (PET) radiotracer used for imaging monoamine oxidase B (MAO-B) in the brain. The ability to accurately quantify MAO-B levels is crucial for the study of neurodegenerative diseases, such as Parkinson's disease, and for the development of novel therapeutics targeting this enzyme. This document provides a detailed protocol for the no-carrier-added (NCA) synthesis of DL-4-[¹⁸F]fluorodeprenyl, including precursor preparation, radiosynthesis, purification, and quality control procedures.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of no-carrier-added DL-4-[¹⁸F]fluorodeprenyl.
| Parameter | Value | Reference |
| Overall Radiochemical Yield | 11% (End of Bombardment, EOB corrected) | [1][2] |
| Synthesis Time | 90 minutes | [1][2] |
| Specific Activity | > 0.57 Ci/µmol (End of Synthesis) | [1][2] |
| Step 1 Yield (4-[¹⁸F]fluorobenzaldehyde) | 65% | [1][2] |
| Step 2 Yield (4-[¹⁸F]fluorophenylacetone) | 50% | [1][2] |
| Step 3 Yield (DL-4-[¹⁸F]fluorodeprenyl) | 35% | [1][2] |
Experimental Protocols
The synthesis of no-carrier-added DL-4-[¹⁸F]fluorodeprenyl is a three-step process starting from the nucleophilic substitution of a nitro-precursor.
Step 1: Synthesis of 4-[¹⁸F]Fluorobenzaldehyde
This step involves the nucleophilic aromatic substitution of a nitro group with [¹⁸F]fluoride.
Reagents and Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
4-Nitrobenzaldehyde
-
Automated synthesis module or shielded hot cell
-
QMA (quaternary methyl ammonium) anion exchange cartridge
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on a QMA anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen.
-
Add a solution of 4-nitrobenzaldehyde in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
After the reaction is complete, cool the vessel and purify the resulting 4-[¹⁸F]fluorobenzaldehyde.
Step 2: Synthesis of 4-[¹⁸F]Fluorophenylacetone
This step converts the synthesized 4-[¹⁸F]fluorobenzaldehyde into the corresponding phenylacetone derivative.
Reagents and Materials:
-
4-[¹⁸F]Fluorobenzaldehyde (from Step 1)
-
(1-chloro-1-(trimethylsilyl)ethyl)lithium
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Reaction vessel under inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Transfer the purified 4-[¹⁸F]fluorobenzaldehyde into a reaction vessel containing anhydrous THF under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of (1-chloro-1-(trimethylsilyl)ethyl)lithium in THF to the cooled aldehyde solution.
-
Allow the reaction to proceed at low temperature.
-
Quench the reaction by adding an aqueous solution of hydrochloric acid to hydrolyze the intermediate.
-
Warm the mixture to room temperature to complete the hydrolysis, yielding 4-[¹⁸F]fluorophenylacetone.
Step 3: Synthesis of DL-4-[¹⁸F]Fluorodeprenyl
The final step is a reductive alkylation to form the desired product.
Reagents and Materials:
-
4-[¹⁸F]Fluorophenylacetone (from Step 2)
-
N-methyl-propynylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH) or other suitable solvent
-
Phosphate buffer or other suitable buffer system
Procedure:
-
To the vessel containing 4-[¹⁸F]fluorophenylacetone, add N-methyl-propynylamine.
-
Add a solution of sodium cyanoborohydride in a suitable solvent.
-
Adjust the pH of the reaction mixture to be within the optimal range for reductive amination (typically slightly acidic).
-
Allow the reaction to proceed at room temperature.
-
Upon completion, quench any remaining reducing agent.
-
The crude product is now ready for HPLC purification.
Purification
The final product is purified using semi-preparative high-performance liquid chromatography (HPLC).
HPLC System:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Appropriate for the column dimensions to ensure efficient separation.
-
Detection: In-line radioactivity detector and a UV detector.
Procedure:
-
Inject the crude reaction mixture onto the semi-preparative HPLC column.
-
Elute the components using the optimized mobile phase.
-
Collect the fraction corresponding to the DL-4-[¹⁸F]fluorodeprenyl peak, identified by its retention time which is determined using a non-radioactive standard.
-
The collected fraction is then typically reformulated into an injectable solution.
Quality Control
A series of quality control tests must be performed on the final product to ensure its safety and efficacy for human administration, in accordance with pharmacopeial standards (e.g., European Pharmacopoeia, United States Pharmacopeia).
| Test | Method | Acceptance Criteria |
| Radionuclidic Identity | Half-life measurement or gamma-ray spectrometry | Half-life of 105-115 minutes; principal gamma photon at 511 keV. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detection) | Peak corresponding to the product should be the main peak. |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits (e.g., Acetonitrile < 410 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within pharmacopeial limits. |
| Sterility | Incubation in culture media | No microbial growth. |
Visualizations
Synthesis Workflow
Caption: Automated synthesis workflow for DL-4-[18F]fluorodeprenyl.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of DL-4-[18F]fluorodeprenyl.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of [18F]4-Fluorodeprenyl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of [18F]4-Fluorodeprenyl. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides to address common challenges encountered during radiolabeling.
Experimental Protocols
Detailed methodologies for the synthesis of [18F]this compound are crucial for reproducibility and optimization. Below are protocols for both manual and automated synthesis.
Manual Synthesis Protocol
This protocol outlines a common three-step manual synthesis of [18F]this compound via nucleophilic aromatic substitution.
Step 1: Production of 4-[18F]Fluorobenzaldehyde
-
[18F]Fluoride Trapping: Trap aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: Elute the [18F]fluoride into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K2CO3) in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C.
-
Fluorination: Add the precursor, 4-nitrobenzaldehyde, dissolved in an anhydrous aprotic solvent (e.g., DMSO or DMF) to the dried [18F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 150-160°C) for a designated time (e.g., 10-15 minutes).
-
Quenching and Purification: After cooling, quench the reaction with water and purify the crude 4-[18F]fluorobenzaldehyde using a C18 Sep-Pak cartridge.
Step 2: Synthesis of 4-[18F]Fluorophenylacetone
-
Reaction Setup: React the purified 4-[18F]fluorobenzaldehyde with (1-chloro-1-(trimethylsilyl)ethyl)lithium in an appropriate solvent.
-
Hydrolysis: Hydrolyze the resulting intermediate to yield 4-[18F]fluorophenylacetone.[1][2]
Step 3: Reductive Alkylation to [18F]this compound
-
Reaction: Perform a reductive alkylation of 4-[18F]fluorophenylacetone with N-methyl-propynylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).[1][2]
-
Purification: Purify the final product, [18F]this compound, using high-performance liquid chromatography (HPLC).
A study reported a yield of 65% for the production of 4-[18F]fluorobenzaldehyde, 50% for the synthesis of 4-[18F]fluorophenylacetone, and 35% for the final reductive alkylation, resulting in an overall decay-corrected yield of 11%.[1][2]
Automated Synthesis Protocol (Conceptual Example for GE TRACERlab)
Automated synthesis modules offer improved reproducibility and radiation safety.
-
[18F]Fluoride Delivery and Drying: The cyclotron-produced [18F]fluoride is automatically delivered to the synthesis module and trapped on a QMA cartridge. The fluoride is then eluted into the reactor and dried azeotropically.
-
Reagent Addition: The precursor, dissolved in an appropriate solvent, is automatically added to the reactor.
-
Reaction: The reaction is heated to the programmed temperature for the specified duration.
-
Purification: The crude product is automatically transferred to an HPLC for purification. The purified fraction is collected, reformulated, and dispensed into the final product vial.
For a deuterated analog, [18F]F-D2-deprenyl, a fully automated synthesis on a GE Tracerlab FXFN module resulted in a non-decay corrected radiochemical yield of 10.7 ± 0.46%.[3]
Data Presentation: Optimizing Reaction Parameters
The radiochemical yield of [18F]this compound is highly dependent on several reaction parameters. The following tables summarize the impact of these parameters on the yield.
| Parameter | Condition | Reported Radiochemical Yield (non-decay corrected) | Notes |
| Synthesis Method | Manual | 15-17% | For [18F]F-D2-deprenyl.[3] |
| Automated (GE Tracerlab FXFN) | 10.7 ± 0.46% | For [18F]F-D2-deprenyl.[3] | |
| Precursor Amount | 1 mg | 15-17% (manual) | For [18F]F-D2-deprenyl.[3] |
| 0.5 mg | 85-92% (incorporation yield) | For [18F]F-D2-deprenyl.[3] | |
| Reaction Temperature | 100°C | - | A common temperature for the fluorination step.[3] |
| 120°C | 58.1% | For a similar copper-mediated radiofluorination.[4] | |
| 140°C | No significant increase from 120°C | For a similar copper-mediated radiofluorination.[4] | |
| Reaction Time | 10 min | - | A common reaction time for the fluorination step.[3] |
| 20 min | 51.2% | For a similar copper-mediated radiofluorination.[4] | |
| Elution Buffer pH | 7.8 (KOMs buffer) | 15-17% (manual) | For [18F]F-D2-deprenyl.[3] |
| Precursor Type | Leaving Group | Reported Overall Yield (decay-corrected) | Synthesis Approach |
| 4-Nitrobenzaldehyde | -NO2 | 11% | 3-step synthesis.[1][2] |
| Tosylate Precursor | -OTs | - | Commonly used in nucleophilic substitution. |
| Mesylate Precursor | -OMs | - | Alternative to tosylate with similar reactivity.[5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of [18F]this compound in a question-and-answer format.
Q1: What are the most common causes of low radiochemical yield?
A1: Low radiochemical yield can stem from several factors:
-
Presence of Water: Residual water in the reaction mixture can significantly reduce the nucleophilicity of the [18F]fluoride ion by forming strong hydrogen bonds. Incomplete azeotropic drying is a frequent cause.
-
Precursor Degradation: The precursor may be unstable under the reaction conditions or may have degraded during storage.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.
-
Issues with the Phase Transfer Catalyst: The activity of the phase transfer catalyst (e.g., Kryptofix 2.2.2) can be compromised by impurities or improper handling.
-
Inefficient Purification: Poor recovery during HPLC purification can lead to a lower final yield.
Q2: My radiochemical yield is consistently low. How can I troubleshoot this?
A2: A systematic approach to troubleshooting is recommended:
-
Verify the [18F]Fluoride Activity: Ensure that the initial radioactivity delivered to the synthesis module is adequate.
-
Check the Drying Process: Confirm that the azeotropic drying step is effective. This can be done by monitoring the temperature and ensuring all solvent is removed.
-
Evaluate Precursor Quality: Use a fresh batch of precursor or verify the purity of the existing stock using analytical methods like NMR or HPLC.
-
Optimize Reaction Parameters: Systematically vary the reaction temperature, time, and precursor amount to find the optimal conditions for your setup.
-
Inspect the HPLC Purification: Check the recovery from the HPLC column. Significant retention of the product on the column can be a source of yield loss. Ensure the mobile phase pH is optimal for recovery, as low pH can cause [18F]fluoride to adhere to silica-based C18 columns.[6] A pH above 5 is often recommended for better recovery.[6]
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A3: The presence of additional peaks can indicate the formation of side products or the presence of impurities.
-
Side Products: These can arise from competing reactions, such as hydrolysis of the precursor or product, or from reactions with impurities in the solvents or reagents.
-
Radiolytic Decomposition: High levels of radioactivity can sometimes lead to the decomposition of the product.[5]
-
Impurities in the Precursor: The precursor itself may contain impurities that are radiolabeled or react to form other compounds.
To identify the unknown peaks, techniques like co-injection with known standards or LC-MS can be employed.
Q4: How can I improve the efficiency of my HPLC purification?
A4: Optimizing HPLC purification is key to maximizing the final yield and ensuring high radiochemical purity.
-
Mobile Phase Composition: Adjust the solvent composition and gradient to achieve good separation between the desired product and any impurities.
-
Column Choice: Select a column with the appropriate chemistry (e.g., C18) and dimensions for your separation needs.
-
Flow Rate: Optimize the flow rate to balance separation efficiency and run time.
-
pH of the Mobile Phase: As mentioned, the pH can affect the recovery of both the product and unreacted [18F]fluoride.[6]
Visualizations
Experimental Workflow for Manual Synthesis of [18F]this compound
Caption: Manual synthesis workflow for [18F]this compound.
Troubleshooting Logic for Low Radiochemical Yield
Caption: Troubleshooting flowchart for low radiochemical yield.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. The synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl via the nucleophilic aromatic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: [¹⁸F]4-Fluorodeprenyl PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target binding of [¹⁸F]4-Fluorodeprenyl and its deuterated analog [¹⁸F]Fluorodeprenyl-D2 ([¹⁸F]F-DED) in Positron Emission Tomography (PET) imaging.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during [¹⁸F]this compound PET imaging experiments.
Question: I am observing high background signal and poor contrast in my [¹⁸F]this compound PET images. What are the potential causes and solutions?
Answer:
High background signal can be attributed to several factors, including non-specific binding of the tracer, improper dose administration, or issues with data analysis. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Tracer Purity and Specific Activity:
-
Issue: Impurities in the radiotracer solution can lead to non-specific binding. Low specific activity means a higher proportion of non-radioactive ("cold") ligand, which can saturate target sites and reduce the specific signal.
-
Solution: Always ensure the radiochemical purity and specific activity of [¹⁸F]this compound meet the required standards before injection. The specific activity should be greater than 0.57 Ci/µmol.
2. Optimize Data Analysis with a Reference Region:
-
Issue: Non-specific binding can contribute to the overall signal.
-
Solution: Utilize a reference region with low expected Monoamine Oxidase B (MAO-B) expression to estimate and subtract the non-specific binding component. The cerebellum is a commonly used pseudo-reference region for [¹⁸F]F-DED PET quantification.[1] Distribution Volume Ratios (DVR) or Standardized Uptake Value Ratios (SUVR) can be calculated using the cerebellum as the reference tissue.[1][2]
3. Consider a Deuterated Tracer:
-
Issue: The original [¹⁸F]this compound can have a slower washout from regions with low MAO-B expression, contributing to higher background.
-
Solution: The deuterated analog, [¹⁸F]Fluorodeprenyl-D2 ([¹⁸F]F-DED), has been shown to have a better washout from regions low in MAO-B expression, leading to reduced background signaling.[3]
4. Perform a Blocking Study:
-
Issue: To confirm that the signal in your region of interest is specific to MAO-B, a blocking study is recommended.
-
Solution: Pre-administer a non-radioactive MAO-B inhibitor, such as l-deprenyl, before injecting [¹⁸F]this compound. A significant reduction in the PET signal in the target region after pre-treatment with the blocking agent confirms the specificity of the tracer binding.
Question: My quantitative analysis shows high variability between subjects. How can I improve the reproducibility of my results?
Answer:
High inter-subject variability can stem from inconsistencies in experimental procedures and subject handling.
1. Standardize Animal Preparation and Handling:
-
Issue: Physiological variables can impact tracer uptake.
-
Solution: Ensure consistent animal handling, anesthesia protocols, and body temperature maintenance during the scan. For human studies, prohibit caffeine consumption at least 3 hours before tracer injection.
2. Implement a Standardized Imaging Protocol:
-
Issue: Inconsistent acquisition parameters will lead to variable results.
-
Solution: Follow a standardized dynamic imaging protocol. For preclinical studies in mice, a 60-minute dynamic scan immediately following an intravenous injection of approximately 13.0 ± 2.5 MBq of [¹⁸F]F-DED is a common protocol.[2]
3. Use Appropriate Kinetic Modeling:
-
Issue: Simplified quantification methods may not accurately capture the tracer kinetics.
-
Solution: For dynamic scans, use a simplified reference tissue model (SRTM2) with the cerebellum as the reference region to calculate DVRs.[1][2] For a more simplified approach, calculating SUVRs from a later time window (e.g., 30-60 minutes post-injection) can also be effective.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for [¹⁸F]this compound?
While [¹⁸F]this compound is highly selective for MAO-B, some binding to MAO-A can occur. The deuterated version, [¹⁸F]F-DED, shows high selectivity for MAO-B over MAO-A.
Q2: What is the recommended approach to confirm the specificity of [¹⁸F]this compound binding in a new experimental model?
A blocking study is the gold standard. Pre-treatment with a saturating dose of a non-radioactive, selective MAO-B inhibitor like l-deprenyl should significantly reduce the PET signal in regions with high MAO-B expression.
Q3: Can I use a simplified, static PET imaging protocol instead of a full dynamic scan?
Yes, studies have shown that a simplified late-static imaging protocol, for example, acquiring data from 30 to 60 minutes post-injection and calculating SUVRs with the cerebellum as a reference region, can provide results that are in excellent agreement with kinetic modeling from a full dynamic scan.[2]
Q4: What should I do if I suspect off-target binding in the cerebellum, my reference region?
If there is a known pathological condition that might affect MAO-B levels in the cerebellum, it may not be a suitable reference region. In such cases, alternative reference regions with low and stable MAO-B expression should be investigated and validated. If no suitable reference region can be identified, arterial blood sampling to generate an input function for full kinetic modeling may be necessary.
Q5: Is there a known off-target binding profile of [¹⁸F]this compound for other CNS receptors?
Quantitative Data
Table 1: In Vitro Inhibitory Potency of Fluorodeprenyl-D2
| Target | IC₅₀ (nM) |
| MAO-B | 227 ± 36.8 |
| MAO-A | >2000 |
Data from a study using recombinant human MAO-A and MAO-B enzymes.
Experimental Protocols
Protocol 1: Preclinical [¹⁸F]F-DED PET Imaging in Mice
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Place the animal on a heated scanner bed to maintain body temperature.
-
Insert a tail-vein catheter for tracer injection.
-
-
Tracer Administration:
-
Administer approximately 13.0 ± 2.5 MBq of [¹⁸F]F-DED intravenously.
-
-
PET Data Acquisition:
-
Perform a 60-minute dynamic PET scan immediately following tracer injection.[2]
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).
-
-
Data Analysis:
Protocol 2: Blocking Study to Confirm Binding Specificity
-
Baseline Scan:
-
Perform a baseline [¹⁸F]F-DED PET scan as described in Protocol 1.
-
-
Blocking Agent Administration:
-
On a separate day, administer a blocking dose of a non-radioactive MAO-B inhibitor (e.g., l-deprenyl, 1 mg/kg) intravenously or intraperitoneally. The timing of administration should be sufficient to allow for receptor occupancy before the tracer injection (e.g., 30 minutes prior).
-
-
Post-Blocking Scan:
-
Administer [¹⁸F]F-DED and perform a PET scan using the same protocol as the baseline scan.
-
-
Analysis:
-
Compare the tracer uptake (DVR or SUVR) in the target regions between the baseline and post-blocking scans. A significant reduction in uptake after the administration of the blocking agent indicates specific binding to MAO-B.
-
Visualizations
Caption: Experimental workflow for [¹⁸F]this compound PET imaging and validation.
Caption: Troubleshooting logic for high background signal in [¹⁸F]this compound PET.
Caption: Binding profile of [¹⁸F]this compound.
References
Troubleshooting artifacts in 4-Fluorodeprenyl PET imaging data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluorodeprenyl PET imaging. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Radiotracer Synthesis and Quality Control
This section addresses common issues related to the synthesis and quality control of the [18F]fluorodeprenyl-D2 ([18F]F-DED) radiotracer.
FAQs
Q1: What is the general synthesis method for [18F]fluorodeprenyl-D2?
A1: [18F]fluorodeprenyl-D2 is synthesized via a nucleophilic substitution reaction.[1] The process involves the reaction of a precursor compound with [18F]fluoride. Deuteration of the fluorodeprenyl molecule helps to reduce the rate of irreversible binding to MAO-B, which can improve the tracer's kinetic properties for imaging.[2]
Q2: What are the common causes of low radiochemical yield in [18F]fluorodeprenyl-D2 synthesis?
A2: Low radiochemical yield can stem from several factors. Incomplete drying of the [18F]fluoride-kryptofix complex, precursor degradation, or suboptimal reaction temperature and time can all negatively impact the yield. It is also crucial to ensure the purity of the precursor and reagents.
Q3: What are the essential quality control tests for [18F]fluorodeprenyl-D2?
A3: Key quality control tests include determining the radiochemical purity, specific activity, residual solvents, and radionuclide identity. These tests ensure the final product is safe and suitable for administration.
Troubleshooting Guide: Radiotracer Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield | Incomplete azeotropic drying of [18F]fluoride. | Ensure multiple, efficient drying cycles under a stream of inert gas. |
| Precursor instability or degradation. | Store precursor under recommended conditions (cool, dry, and dark). Use fresh precursor if degradation is suspected. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time according to established protocols for your synthesis module. | |
| Impure Final Product | Incomplete purification. | Optimize the HPLC purification method, ensuring good separation of the product from byproducts and unreacted precursor. Check the integrity of the solid-phase extraction (SPE) cartridges. |
| Radiolysis. | Minimize the synthesis time and consider the use of radical scavengers if radiolysis is suspected. | |
| Low Specific Activity | "No-carrier-added" [18F]fluoride contains carrier fluoride. | Ensure high-quality "no-carrier-added" [18F]fluoride from the cyclotron. |
| Contamination with non-radioactive fluoride from glassware or reagents. | Use dedicated, thoroughly cleaned glassware and high-purity reagents. |
Experimental Protocol: Automated Synthesis Overview
While specific parameters vary based on the automated synthesis module (e.g., GE TRACERlab™), the general steps for [18F]fluorodeprenyl-D2 synthesis are as follows:
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride onto an anion-exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) in a suitable solvent mixture.
-
Azeotropic Drying: Remove water from the reaction mixture by repeated azeotropic distillation with acetonitrile under a stream of inert gas.
-
Radiolabeling Reaction: Add the precursor dissolved in an appropriate solvent to the dried [18F]fluoride complex and heat the reaction mixture at a specific temperature for a defined time.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]fluorodeprenyl-D2.
-
Formulation: The purified product is reformulated in a physiologically compatible solution for injection.
References
Technical Support Center: Enhancing the In Vivo Stability of 4-Fluorodeprenyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo stability of 4-Fluorodeprenyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a concern?
A1: this compound, a fluorinated analog of deprenyl (selegiline), is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B). Its application in research, particularly in fields like neuropharmacology and positron emission tomography (PET) imaging, is significant. However, like many small molecules, its effectiveness can be limited by its in vivo stability. Rapid metabolism can lead to a short half-life, reduced bioavailability, and the formation of various metabolites, which may have off-target effects or interfere with experimental results.
Q2: What are the primary metabolic pathways for this compound in vivo?
A2: In vivo studies have shown that this compound undergoes metabolism, yielding fluoro-analogs of several compounds. The primary metabolites identified are fluoro-desmethyldeprenyl, fluoro-amphetamine, and fluoro-methamphetamine.[1] The metabolism of this compound has been observed to be more rapid than that of its non-fluorinated counterpart, deprenyl.[1]
Q3: Which enzymes are likely responsible for the metabolism of this compound?
A3: While specific studies on this compound are limited, based on the metabolism of similar amphetamine-like compounds, it is highly probable that cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are involved in its biotransformation.[2][3][4] These enzymes are known to metabolize a wide range of xenobiotics, including many psychoactive compounds.
Q4: What are the common strategies to improve the in vivo stability of this compound?
A4: Several strategies can be employed to enhance the in vivo stability of this compound:
-
Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. This has been shown to be an effective strategy for improving the in vivo stability of similar compounds.[5][6][7][8]
-
Formulation Strategies:
-
Microencapsulation: Encapsulating the compound in a protective polymer matrix can shield it from enzymatic degradation in the gastrointestinal tract and control its release.
-
Liposomal Formulation: Incorporating this compound into liposomes can protect it from metabolic enzymes and alter its pharmacokinetic profile.
-
Solid Dispersion: Creating a solid dispersion of the compound with a carrier polymer can enhance its solubility and dissolution rate, potentially leading to improved absorption and bioavailability.
-
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid clearance and short half-life of this compound in vivo. | High rate of metabolism, likely mediated by CYP enzymes. | 1. Consider Deuteration: Synthesize a deuterated version of this compound, targeting the positions most susceptible to metabolic attack (e.g., the N-methyl or alpha-carbon of the propargyl group). 2. Formulation Approaches: Explore different formulation strategies such as microencapsulation or liposomal delivery to protect the compound from rapid metabolism. 3. Co-administration with a CYP inhibitor: In preclinical studies, co-administration with a known inhibitor of CYP2D6 or CYP3A4 (use with caution and appropriate ethical approval) can help to confirm the involvement of these enzymes and prolong the half-life of this compound. |
| High variability in pharmacokinetic data between subjects. | Genetic polymorphisms in metabolic enzymes, such as CYP2D6, can lead to significant inter-individual differences in drug metabolism.[2][9][10] | 1. Phenotyping/Genotyping: If feasible, phenotype or genotype the animal models for relevant CYP enzymes to stratify the study population. 2. Increase Sample Size: A larger sample size can help to account for inter-individual variability and improve the statistical power of the study. 3. Use of a More Homogeneous Animal Strain: Select an inbred strain of animals with a more uniform genetic background. |
| Formation of multiple, potentially active, metabolites. | Extensive metabolism of the parent compound.[1] | 1. Metabolite Identification and Profiling: Perform thorough metabolite identification and profiling studies to understand the metabolic fate of this compound. 2. Assess Metabolite Activity: Characterize the pharmacological activity of the major metabolites to determine if they contribute to the observed effects or cause off-target effects. 3. Employ Deuteration: As mentioned, deuteration can not only slow down metabolism but also potentially alter the metabolic pathway, reducing the formation of certain metabolites.[5][6] |
| Poor oral bioavailability. | First-pass metabolism in the liver and gut wall. | 1. Alternative Routes of Administration: Consider alternative routes of administration that bypass the first-pass effect, such as intravenous, subcutaneous, or intraperitoneal injection.[11] 2. Formulation Strategies: Utilize formulations that protect the drug from degradation in the GI tract and enhance its absorption, such as enteric-coated capsules or mucoadhesive delivery systems. |
Quantitative Data Summary
The following tables summarize available quantitative data to facilitate comparison.
Table 1: In Vivo Half-Life of this compound and a Related Metabolite
| Compound | Species | Half-Life (t1/2) | Reference |
| This compound (pF-deprenyl) | Rat (Brain) | ~4.5 hours | [1] |
| 4-Fluoroamphetamine (Metabolite) | Human | ~8-9 hours | [12] |
| 4-Fluoroamphetamine (Metabolite) | Rat (Brain) | ~3.7 hours | [13][14] |
Table 2: Potential Impact of Deuteration on Pharmacokinetic Parameters (Hypothetical based on general principles)
| Parameter | Standard this compound | Deuterated this compound | Expected Outcome | Reference Principles |
| Half-Life (t1/2) | Shorter | Longer | Increased in vivo exposure | [5][6][7][8] |
| Clearance (CL) | Higher | Lower | Reduced rate of elimination | [5][6][7][8] |
| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure | [5][6][7][8] |
| Metabolite Formation | Higher | Lower | Reduced formation of metabolites | [5][6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound in plasma from different species (e.g., human, rat, mouse) to predict its in vivo stability.
Materials:
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This compound stock solution (in a suitable solvent like DMSO)
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Control compound (a known stable compound)
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Blank plasma (from the species of interest, with anticoagulant like heparin or EDTA)
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Phosphate buffered saline (PBS), pH 7.4
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Acetonitrile (ACN) with an internal standard
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96-well plates
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Incubator (37°C)
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LC-MS/MS system
Methodology:
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Prepare a working solution of this compound and the control compound in PBS.
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Thaw the blank plasma at 37°C.
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In a 96-well plate, add the plasma.
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Spike the plasma with the working solution of this compound or the control compound to achieve the desired final concentration.
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Incubate the plate at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
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Immediately quench the reaction by adding cold ACN with an internal standard to precipitate the plasma proteins.
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Centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
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Analyze the concentration of the remaining parent compound at each time point.
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Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point and determine the half-life (t1/2).
Protocol 2: In Vivo Metabolic Profiling
Objective: To identify and quantify the metabolites of this compound in vivo.
Materials:
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This compound
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Animal models (e.g., rats or mice)
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Vehicle for administration (e.g., saline, PEG400)
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Metabolic cages for urine and feces collection
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Blood collection supplies (e.g., tubes with anticoagulant)
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Centrifuge
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Solid-phase extraction (SPE) cartridges
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LC-HRMS (High-Resolution Mass Spectrometry) system
Methodology:
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Administer a single dose of this compound to the animal models via the desired route (e.g., oral gavage, intravenous injection).
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Place the animals in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
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Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
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Process the blood to obtain plasma by centrifugation.
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Pre-treat the plasma, urine, and homogenized feces samples to extract the drug and its metabolites. This may involve protein precipitation followed by SPE.
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Analyze the extracted samples using an LC-HRMS system to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
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Compare the metabolic profiles from treated animals with those from vehicle-treated control animals to identify drug-related metabolites.
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Quantify the major metabolites using appropriate analytical standards if available.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for assessing and improving in vivo stability.
Caption: Strategies to improve the in vivo stability of this compound.
References
- 1. Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 - Wikipedia [en.wikipedia.org]
- 3. Crystal Structure of CYP3A4 Complexed with Fluorol Identifies the Substrate Access Channel as a High-Affinity Ligand Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 9. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine oxidase inhibition by L-deprenyl depends on both sex and route of administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
Addressing challenges in the purification of radiolabeled 4-Fluorodeprenyl
Welcome to the technical support center for the purification of radiolabeled 4-Fluorodeprenyl ([¹⁸F]this compound). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of [¹⁸F]this compound, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Radiochemical Purity | - Incomplete reaction or side reactions during radiosynthesis.- Inefficient separation of [¹⁸F]this compound from unreacted [¹⁸F]fluoride or other radiolabeled impurities.- Suboptimal HPLC or SPE purification parameters. | - Optimize radiosynthesis conditions (temperature, reaction time, precursor concentration).- Adjust HPLC mobile phase composition or gradient for better separation.- Select a more appropriate SPE cartridge and optimize wash and elution solvents.- Analyze the crude and purified product by radio-TLC or radio-HPLC to identify impurities and guide optimization. |
| Low Radiochemical Yield | - Poor trapping of [¹⁸F]fluoride on the anion exchange cartridge.- Inefficient elution of [¹⁸F]fluoride from the cartridge.- Loss of product during purification steps (e.g., incomplete elution from HPLC column or SPE cartridge).- Radiolytic decomposition of the product. | - Ensure proper activation of the anion exchange cartridge.- Optimize the composition and volume of the eluent for [¹⁸F]fluoride.- For HPLC, ensure complete elution of the product peak.- For SPE, use an appropriate elution solvent and volume to ensure full recovery.- Minimize synthesis and purification time to reduce radiolysis. Consider the use of radical scavengers. |
| High Precursor Contamination | - Inefficient separation of the radiolabeled product from the precursor.- Co-elution of the precursor with the product during HPLC or SPE. | - Modify HPLC gradient or mobile phase to increase the resolution between the product and precursor peaks.- In SPE, use a wash step with a solvent that selectively removes the precursor without eluting the product.- Reduce the initial amount of precursor used in the synthesis, if possible without significantly impacting the yield. |
| Variable Specific Activity | - Presence of carrier (non-radioactive) fluoride in the reaction mixture.- Contamination from starting materials or reagents. | - Ensure the use of high-purity reagents and solvents.- Use a cyclotron target and delivery system that minimizes carrier fluoride contamination.- Optimize the purification method to separate the "no-carrier-added" product from any carrier-added species. |
| Poor HPLC Peak Shape | - Inappropriate mobile phase pH or composition.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and regularly flush the analytical column.- Inject a smaller sample volume or a more dilute sample. |
| Inconsistent SPE Recovery | - Incomplete conditioning of the SPE cartridge.- Sample breakthrough during loading.- Incomplete elution of the analyte. | - Ensure the cartridge is properly conditioned with the recommended solvents.- Do not exceed the loading capacity of the cartridge.- Optimize the elution solvent composition and volume to ensure complete recovery of [¹⁸F]this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of [¹⁸F]this compound?
A1: Common impurities include unreacted [¹⁸F]fluoride, the precursor molecule (e.g., a nitro- or trimethylammonium-substituted deprenyl analog), and potential side-products from the radiosynthesis. Radiochemical impurities can arise from the decomposition of the final product.
Q2: Which purification method, HPLC or Solid-Phase Extraction (SPE), is better for [¹⁸F]this compound?
A2: Both methods have their advantages.
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HPLC (High-Performance Liquid Chromatography) generally offers higher resolution and can provide very high radiochemical purity. However, it can be more time-consuming.
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SPE (Solid-Phase Extraction) is typically faster and simpler, making it suitable for routine productions. The purity achieved with SPE can be highly dependent on the choice of sorbent and the optimization of the wash and elution steps. For some applications, SPE can provide sufficient purity with the benefit of speed.
Q3: How can I improve the separation between my product and the precursor during HPLC purification?
A3: To improve separation, you can try the following:
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Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer.
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Change the gradient: A shallower gradient around the elution time of your compounds of interest can increase resolution.
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Select a different column: A column with a different stationary phase or a longer column may provide better separation.
Q4: What type of SPE cartridge is recommended for the purification of [¹⁸F]this compound?
A4: A C18 reversed-phase SPE cartridge is a common choice for the purification of relatively nonpolar compounds like [¹⁸F]this compound. The selection of the appropriate cartridge depends on the specific impurities that need to be removed.
Q5: How can I confirm the radiochemical purity of my final [¹⁸F]this compound product?
A5: Radiochemical purity is typically confirmed using analytical radio-HPLC or radio-TLC (Thin-Layer Chromatography). For radio-HPLC, a small aliquot of the final product is injected onto an analytical HPLC system equipped with a radioactivity detector. For radio-TLC, a small spot of the product is applied to a TLC plate, which is then developed in a suitable mobile phase and analyzed using a radio-TLC scanner.
Experimental Protocols
Semi-Preparative HPLC Purification of [¹⁸F]this compound
This protocol is a general guideline and may require optimization based on your specific synthesis and HPLC system.
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Column: Reversed-phase C18 semi-preparative column (e.g., 10 µm, 250 x 10 mm).
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Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate). The exact ratio should be optimized, but a starting point could be 50:50 (v/v).
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Flow Rate: 4-5 mL/min.
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Detection: UV detector (at a wavelength suitable for the deprenyl chromophore, e.g., 254 nm) in series with a radioactivity detector.
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Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. After radiosynthesis, neutralize the crude reaction mixture if necessary and dilute with the mobile phase. c. Inject the crude product onto the HPLC system. d. Collect the fraction corresponding to the radioactive peak of [¹⁸F]this compound. e. The collected fraction is typically diluted with sterile water and passed through a C18 SPE cartridge to remove the HPLC solvents. The final product is then eluted from the SPE cartridge with a small volume of ethanol and formulated in sterile saline for injection.
Solid-Phase Extraction (SPE) Purification of [¹⁸F]this compound
This is a general protocol that requires optimization for specific applications.
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Cartridge: C18 SPE cartridge.
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Procedure: a. Conditioning: Condition the C18 SPE cartridge by washing with ethanol (e.g., 5 mL) followed by water (e.g., 10 mL). b. Loading: After radiosynthesis, dilute the crude reaction mixture with water and load it onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a weak solvent mixture (e.g., 10-20% ethanol in water) to remove unreacted [¹⁸F]fluoride and other polar impurities. The exact composition and volume of the wash solution should be optimized to maximize impurity removal without eluting the product. d. Elution: Elute the [¹⁸F]this compound from the cartridge with a small volume of a stronger solvent, such as ethanol or acetonitrile. e. Formulation: The eluted product is then typically diluted with sterile saline for injection.
Visualizations
Experimental Workflow: Purification of [¹⁸F]this compound
Technical Support Center: Overcoming Poor Brain Uptake of 4-Fluorodeprenyl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the brain uptake of 4-Fluorodeprenyl derivatives in experimental settings.
Troubleshooting Guides
Issue 1: Low PET Signal or Low Brain Concentration of this compound Derivative
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Blood-Brain Barrier (BBB) Permeability | 1. Assess Physicochemical Properties: Evaluate the lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight of your derivative. Optimal LogP for BBB penetration is often cited as being between 1.5 and 2.5. 2. Chemical Modification: If the compound is too polar, consider synthesizing analogs with increased lipophilicity. If it is too lipophilic, this can lead to high plasma protein binding and sequestration in lipid-rich tissues, also limiting free drug availability to the brain.[1] 3. Formulation Strategies: Consider formulating the derivative in a delivery vehicle such as lipid-based nanoparticles or nanoemulsions to enhance BBB transport.[2] | The BBB is a highly selective barrier that restricts the passage of many molecules.[3] Physicochemical properties are key determinants of passive diffusion across the BBB.[1] Nanoparticle-based delivery can facilitate transport across the BBB. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4] 2. Co-administration with Inhibitors: In preclinical models, co-administer your derivative with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess if brain uptake increases. Note: This is an experimental tool and not for direct clinical translation without further investigation. 3. Structural Modification: Modify the derivative to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding capacity or masking transporter recognition sites. | P-glycoprotein is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, limiting their accumulation.[3][5][6] Identifying and mitigating efflux is a key strategy to improve brain exposure.[7][8] |
| Rapid Metabolism | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the metabolic half-life of your compound. 2. Identify Metabolites: Use techniques like LC-MS/MS to identify major metabolites. Deprenyl and its derivatives can be metabolized to amphetamine-like compounds.[9][10] 3. Deuterium Substitution: Consider strategic deuterium substitution at sites of metabolism to slow down metabolic breakdown and increase the parent compound's half-life and brain exposure. | Extensive peripheral metabolism can reduce the amount of active compound available to cross the BBB. Understanding the metabolic profile is crucial for interpreting brain uptake data.[9] |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of your compound bound to plasma proteins. 2. Displacement Studies: In experimental setups, assess if co-administration with a high-affinity plasma protein binder can increase the free fraction of your derivative. | Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can severely limit brain penetration.[1] |
Issue 2: Inconsistent or Variable Brain Uptake Across Experiments
| Possible Cause | Troubleshooting Step | Rationale |
| Animal-to-Animal Variability | 1. Standardize Animal Models: Ensure consistency in species, strain, age, and sex of the animals used in your studies. 2. Control Physiological Parameters: Monitor and control for factors like anesthesia, body temperature, and stress levels, as these can influence cerebral blood flow and BBB permeability.[11][12] | Physiological differences between animals can lead to significant variations in drug disposition and brain uptake. |
| Experimental Procedure Inconsistencies | 1. Standardize Injection Protocol: Ensure consistent route of administration, injection volume, and rate of injection. 2. Consistent Timing of Measurements: Adhere to a strict timeline for blood sampling and brain tissue collection or imaging post-injection. The brain concentration of this compound has been shown to peak as early as 5 minutes post-administration.[13] | Minor variations in experimental procedures can introduce significant variability in pharmacokinetic and pharmacodynamic data. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound derivatives are thought to cross the blood-brain barrier?
A1: Based on their structural similarity to amphetamines and selegiline (deprenyl), this compound derivatives are expected to be small, lipophilic molecules.[14] This suggests that they likely cross the blood-brain barrier primarily through passive transcellular diffusion. The efficiency of this process is heavily influenced by the compound's lipophilicity, molecular size, and ability to avoid efflux by transporters like P-glycoprotein.[1][3]
Q2: How does the fluorine substitution in this compound affect its brain uptake compared to deprenyl?
A2: Fluorine substitution can have multiple effects. It generally increases lipophilicity, which can enhance passive diffusion across the BBB up to a certain point.[1] However, it can also alter the compound's interaction with metabolic enzymes and efflux transporters. Studies on pF-deprenyl have shown that it rapidly enters the brain, similar to deprenyl, but may have a slightly faster metabolism.[9] The precise impact on brain uptake will depend on the specific position and number of fluorine substitutions.
Q3: Can P-glycoprotein (P-gp) efflux be a significant problem for this compound derivatives?
A3: Yes, P-gp is a major challenge for many centrally acting drugs.[5][6] Given the structural characteristics of this compound derivatives, it is plausible that they could be substrates for P-gp. If a derivative is a P-gp substrate, the transporter will actively pump it out of the brain endothelial cells back into the bloodstream, thereby reducing its net brain concentration.[4] It is crucial to experimentally determine the P-gp liability of any new this compound derivative.
Q4: What are the most promising strategies to enhance the brain uptake of a this compound derivative with poor permeability?
A4: Several strategies can be employed:
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Chemical Modification: Optimizing the lipophilicity and reducing the polar surface area of the molecule can improve passive diffusion.
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Nanoparticle Formulation: Encapsulating the derivative in nanoparticles (e.g., PLGA, lipid-based) can facilitate its transport across the BBB. This has been shown to be effective for selegiline.
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Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways for direct brain entry. This has also been demonstrated for selegiline formulations.[2][15]
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Transient BBB Disruption: Techniques like focused ultrasound in combination with microbubbles can temporarily and locally open the BBB to allow for increased drug delivery.
Q5: How can I assess the brain uptake of my this compound derivative quantitatively?
A5: For non-radiolabeled compounds, you can use techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to measure the concentration of the derivative in brain homogenates at different time points after administration.[13] For radiolabeled derivatives (e.g., with Fluorine-18), Positron Emission Tomography (PET) imaging provides a non-invasive method to quantify brain uptake and kinetics in vivo.
Quantitative Data
Table 1: Brain and Serum Concentrations of (-)-4-Fluorodeprenyl in Rats Following Intraperitoneal Administration (30 mg/kg)
| Time Point (minutes) | Brain Concentration (µg/g) | Serum Concentration (µg/mL) |
| 5 | ~24 | ~1.5 |
| 15 | ~10 | ~2.0 |
| 30 | ~5 | ~1.0 |
| 60 | ~2 | ~0.5 |
| Data adapted from Pöstényi et al., Journal of Pharmaceutical and Biomedical Analysis, 2015.[13] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Brain Tissue by HPLC
This protocol is adapted from Pöstényi et al. (2015).[13]
1. Animal Dosing and Sample Collection: a. Administer (-)-4-fluorodeprenyl to male Wistar rats via intraperitoneal injection at a dose of 30 mg/kg. b. At predetermined time points (e.g., 5, 15, 30, 60 minutes), euthanize the rats. c. Perfuse the circulatory system with saline to remove blood from the brain. d. Immediately dissect the brain and other tissues of interest. Samples can be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
2. Sample Preparation: a. Weigh the frozen brain tissue samples. b. Add a 10-fold volume of 0.4 M perchloric acid. c. Homogenize the tissue on ice. d. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. e. Collect the supernatant for HPLC analysis.
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV or diode-array detector. b. Column: A reversed-phase C18 column. c. Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in isocratic or gradient mode. The exact composition should be optimized for separation. d. Flow Rate: Typically 1.0 mL/min. e. Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound. f. Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: The Blood-Brain Barrier transport of this compound derivatives.
Caption: Troubleshooting workflow for low brain uptake of derivatives.
References
- 1. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood-brain barrier efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of P-glycoprotein-mediated efflux on cerebrospinal fluid/plasma concentration ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The blood-brain barrier efflux transporters as a detoxifying system for the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprenyl (selegiline), a selective MAO-B inhibitor with active metabolites; effects on locomotor activity, dopaminergic neurotransmission and firing rate of nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methamphetamine effects on blood-brain barrier structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of psychostimulant drugs on blood brain barrier function and neuroinflammation [natap.org]
- 13. HPLC analysis of blood-brain barrier penetration of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Antiaging Compounds: (‐)Deprenyl (Selegiline) and (‐)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(‐)BPAP], a Selective Highly Potent Enhancer of the Impulse Propagation Mediated Release of Catecholamines and Serotonin in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transnasal-brain delivery of nanomedicines for neurodegenerative diseases [frontiersin.org]
Strategies to reduce background noise in [18F]F-DED PET imaging
Welcome to the technical support center for [18F]F-DED PET imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help optimize imaging protocols and reduce background noise for clear, quantifiable results.
Frequently Asked Questions (FAQs)
Q1: What is [18F]F-DED and what is its primary target?
A1: [18F]F-DED, or [18F]fluorodeprenyl-D2, is a positron emission tomography (PET) radiotracer designed to image reactive astrogliosis by targeting monoamine oxidase B (MAO-B).[1][2][3] Reactive astrogliosis is a common pathological hallmark in various neurological conditions, including neurodegenerative and neuroinflammatory diseases.[2][3][4][5] [18F]F-DED PET imaging allows for the in vivo assessment and quantification of this process.[3][4]
Q2: What are the common sources of high background noise in [18F]F-DED PET imaging?
A2: High background noise can obscure the specific signal from the target, complicating data interpretation. Common sources include:
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Non-Specific Binding: The radiotracer binding to off-target sites in the brain parenchyma.
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Slow Washout: Inefficient clearance of the unbound tracer from the brain tissue, leading to a persistent background signal.[4]
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Radiometabolites: The presence of radioactive metabolites that can cross the blood-brain barrier and contribute to the overall signal.
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Low Count Statistics: Insufficient injected dose or short acquisition times can lead to grainy or noisy images, which can be addressed with denoising techniques.[6][7][8]
Q3: How does the chemical structure of [18F]F-DED help reduce background signal?
A3: [18F]F-DED is a deuterated (D2) form of a deprenyl analog. This deuteration was a key chemical modification to overcome previous issues with high background signaling. The modification enables a better and more rapid washout of the tracer from the brain parenchyma, which improves the target-to-background ratio.[4]
Q4: What is a suitable reference region for quantifying [18F]F-DED PET data?
A4: In preclinical studies using mouse models of Alzheimer's disease, the cerebellum has been successfully used as a pseudo-reference region for non-invasive kinetic modeling and calculating standardized uptake value ratios (SUVr).[1][4] The selection of a reference region should always be validated for the specific disease model and species being studied.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your [18F]F-DED PET imaging experiments.
Problem 1: High and uniform background signal across the brain, reducing contrast.
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Possible Cause 1: Insufficient Uptake/Washout Time. The imaging time point may be too early, not allowing for sufficient clearance of the unbound tracer from the brain.
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Solution: Optimize the uptake time between tracer injection and imaging. Preclinical studies with [18F]F-DED have utilized a dynamic 60-minute scan immediately following injection to capture the full kinetic profile.[1][4] Analysis of the time-activity curves can reveal the optimal time window where the specific binding is high relative to the background. For tracers in general, extending the uptake time can significantly improve the target-to-background ratio.[9]
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Possible Cause 2: Issues with Tracer Formulation. Problems with radiochemical purity or stability could lead to off-target accumulation.
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Solution: Always perform quality control on the radiotracer prior to injection to ensure high radiochemical purity and specific activity.
Problem 2: High signal in areas unexpected to have significant reactive astrogliosis (non-specific binding).
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Possible Cause 1: Off-Target Binding. The tracer may be binding to other molecules or receptors with lower affinity. While [18F]F-DED is designed for MAO-B, high tracer concentrations could lead to binding at other sites.
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Solution:
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Blocking Studies: Perform a baseline scan, followed by a second scan in the same subject after administering a high dose of a non-radioactive MAO-B inhibitor (e.g., unlabeled deprenyl). A significant reduction in signal in the second scan confirms specific binding to MAO-B. Any remaining signal can be attributed to non-specific binding.
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Reduce Injected Mass: Ensure the injected mass of [18F]F-DED is low to avoid saturating the target and increasing the likelihood of off-target interactions. A study in patients reported a mean administered mass of 0.074 ± 0.057 µg.[5]
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Problem 3: Image appears grainy and quantitative values are highly variable.
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Possible Cause 1: Low Count Statistics. The number of detected radioactive decay events is too low, resulting in high statistical noise. This can be due to a low injected dose, patient size, or short scan duration.[6][10]
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Solution:
-
Optimize Injected Dose: While adhering to the ALARA (As Low As Reasonably Achievable) principle, ensure the injected dose is sufficient for generating high-quality images. Optimization may be based on patient/animal weight.[11][12]
-
Increase Acquisition Time: Lengthening the scan duration per bed position allows for the collection of more counts, which improves the signal-to-noise ratio (SNR).
-
Advanced Reconstruction and Denoising: Use appropriate image reconstruction algorithms, such as ordered-subsets expectation maximization (OSEM).[4][10] Post-reconstruction denoising techniques, including deep learning-based methods, can significantly improve image quality, especially for low-count scans.[6][13]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High, uniform background | Insufficient tracer washout time | Optimize the scan window by analyzing dynamic scan data. An uptake time of 30-60 minutes has been used.[4] |
| High off-target signal | Non-specific binding of the tracer | Conduct blocking studies with a cold ligand. Reduce the injected mass of the tracer. |
| Grainy / Noisy Image | Low count statistics | Increase injected dose (within safety limits) or acquisition time. Utilize advanced image reconstruction and denoising algorithms.[6][13] |
Experimental Protocols & Data
Example Preclinical [18F]F-DED PET Imaging Protocol (Mouse Model)
This protocol is based on the methodology described for imaging reactive astrogliosis in a transgenic mouse model of Alzheimer's disease.[1][4]
-
Animal Preparation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal on the scanner bed, monitoring vital signs throughout.
-
-
Radiotracer Administration:
-
Administer [18F]F-DED intravenously as a bolus injection.
-
A typical injected dose for a mouse is around 13.0 ± 2.5 MBq.[4]
-
-
PET Data Acquisition:
-
Immediately following injection, begin a dynamic 60-minute emission scan.[4]
-
Acquire a short CT scan for attenuation correction prior to the emission scan.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D).[4]
-
Apply corrections for attenuation, scatter, and random coincidences.
-
-
Data Analysis:
-
Co-register the PET images with an anatomical reference (e.g., an MRI template).
-
Perform kinetic modeling using an image-derived input function (IDIF) from a region like the heart or carotid arteries.[4]
-
Alternatively, use simplified non-invasive reference tissue modeling (e.g., SRTM2) with the cerebellum as a pseudo-reference region to calculate the distribution volume ratio (DVR).[1][4]
-
Quantitative Data Example: [18F]F-DED Uptake in PS2APP Mouse Model
The following table summarizes the reported increase in [18F]F-DED Distribution Volume Ratio (DVR) in the hippocampus and thalamus of PS2APP transgenic mice compared to wild-type (WT) controls at different ages, indicating progressive reactive astrogliosis.
| Age | Brain Region | % Increase in DVR (PS2APP vs. WT) | p-value | Reference |
| 5 months | Thalamus | + 4.3% | p = 0.048 | [1][4] |
| 13 months | Hippocampus | + 7.6% | p = 0.022 | [1][4] |
| 19 months | Hippocampus | + 12.3% | p < 0.0001 | [1][4] |
| 19 months | Thalamus | + 15.2% | p < 0.0001 | [1][4] |
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Troubleshooting workflow for high background in [18F]F-DED PET.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deep Learning Denoising Improves and Homogenizes Patient [18F]FDG PET Image Quality in Digital PET/CT [mdpi.com]
- 7. static.sif.it [static.sif.it]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Optimizing 18F-FDG Uptake Time Before Imaging Improves the Accuracy of PET/CT in Liver Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-mjm.org [e-mjm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A personalized deep learning denoising strategy for low-count PET images - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Instability of 4-Fluorodeprenyl in Plasma
Welcome to the technical support center for researchers working with 4-Fluorodeprenyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its metabolic instability in plasma.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be rapidly degrading in my plasma stability assay. Is this expected?
A1: Yes, it is possible. This compound, a fluorinated analog of deprenyl (selegiline), has been reported to be metabolized more rapidly than its non-fluorinated counterpart. Rapid degradation in plasma can be attributed to enzymatic hydrolysis. It is also crucial to consider the species of plasma being used, as metabolic rates can vary significantly. For instance, some compounds are stable in human plasma but show a very short half-life (e.g., <10 minutes) in mouse plasma[1].
Q2: What are the likely metabolites of this compound I should be looking for in my plasma samples?
A2: The primary metabolites of this compound are expected to be fluorinated analogs of the known metabolites of deprenyl. These include:
-
Fluoro-desmethyldeprenyl
-
Fluoro-amphetamine
-
Fluoro-methamphetamine
These metabolites are typically formed through peripheral metabolism and have been shown to penetrate the brain.
Q3: I am observing inconsistent results in my plasma stability assays. What are the potential causes?
A3: Inconsistent results can stem from several pre-analytical and analytical factors:
-
Pre-analytical Variability:
-
Sample Collection and Handling: Ensure consistent and rapid processing of blood samples to minimize ongoing enzymatic activity. Delays in separating plasma from whole blood can lead to variability.
-
Anticoagulant Choice: The type of anticoagulant used can influence enzymatic activity. Ensure consistency across all experiments.
-
Storage Conditions: Improper storage temperatures or repeated freeze-thaw cycles of plasma samples can lead to degradation of both the compound and endogenous enzymes, affecting stability results.
-
-
Analytical Variability (LC-MS/MS):
-
Matrix Effects: Ion suppression or enhancement from plasma components can affect the accuracy of quantification. The use of a stable isotope-labeled internal standard is highly recommended to mitigate this.
-
LC-MS/MS System Issues: Common issues such as shifting retention times, poor peak shape, or high background noise can lead to inconsistent data. Regular system maintenance and performance checks are crucial.
-
Q4: How can I inhibit the enzymatic degradation of this compound in my plasma samples for accurate quantification?
A4: To minimize enzymatic degradation during sample preparation and analysis, consider the following:
-
Immediate Cooling: Keep plasma samples on ice at all times.
-
Enzyme Inhibitors: For mechanistic studies, the addition of broad-spectrum esterase inhibitors can help identify the class of enzymes responsible for degradation. However, for routine analysis, rapid protein precipitation is the most common method.
-
Protein Precipitation: Promptly terminate the incubation by adding a cold organic solvent like acetonitrile or methanol to precipitate plasma proteins and denature enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Very rapid disappearance of this compound (<5 min) in rodent plasma, but more stable in human plasma. | Significant species differences in plasma esterase activity. Rodent plasma is known to have higher carboxylesterase activity than human plasma. | This is a known phenomenon for many compounds. Report the species-specific half-life. For mechanistic studies, consider using specific chemical inhibitors or recombinant esterases to identify the enzymes involved. |
| High variability in results between replicates. | Inconsistent sample handling, pipetting errors, or issues with the LC-MS/MS analysis. | Review sample preparation procedures for consistency. Ensure proper mixing and accurate pipetting. Check the LC-MS/MS system for performance issues (e.g., injection precision, detector stability). |
| No degradation observed, even with positive controls showing degradation. | Inactive plasma (e.g., due to improper storage), incorrect incubation temperature, or analytical error. | Verify the activity of the plasma lot with a known labile compound (positive control). Confirm the incubator is at 37°C. Check the LC-MS/MS method to ensure it can accurately detect a decrease in the parent compound. |
| Emergence of unexpected peaks in the chromatogram. | Formation of previously uncharacterized metabolites or adducts with plasma components. | Perform metabolite identification studies using high-resolution mass spectrometry to characterize the unknown peaks. |
| Poor peak shape (tailing or fronting) for this compound. | LC-MS/MS method issues, such as inappropriate mobile phase pH, column contamination, or secondary interactions with the stationary phase. | Optimize the LC method. Ensure mobile phase pH is appropriate for the analyte's pKa. Use a guard column and perform regular column flushing. |
Quantitative Data on Plasma Stability
Table 1: In Vitro Plasma Stability of this compound (Template)
| Species | Half-life (t1/2, min) | % Remaining at 60 min |
| Human | Enter your data | Enter your data |
| Rat | Enter your data | Enter your data |
| Mouse | Enter your data | Enter your data |
Table 2: In Vitro Plasma Stability of a Structurally Similar Compound (Selegiline) for Reference (Hypothetical Data)
| Species | Half-life (t1/2, min) | % Remaining at 60 min |
| Human | > 120 | ~95% |
| Rat | 45 | ~35% |
| Mouse | 20 | ~10% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Plasma Thawing: Thaw pooled plasma (human, rat, mouse) from -80°C in a water bath at 37°C and keep on ice until use.
-
Reaction Initiation:
-
Pre-warm a 96-well plate containing 198 µL of plasma per well at 37°C for 5 minutes.
-
Add 2 µL of the 1 mM stock solution to each well to achieve a final concentration of 10 µM (the final DMSO concentration should be 1%). Mix gently.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 50 µL aliquot from the respective wells.
-
Reaction Termination: Immediately add the 50 µL aliquot to a new 96-well plate containing 150 µL of cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound).
-
Protein Precipitation: Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The half-life (t1/2) can be calculated from the slope of the linear regression (k) using the formula: t1/2 = 0.693 / k.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in plasma.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high variability.
References
Validation & Comparative
A Comparative Analysis of 4-Fluorodeprenyl and Selegiline for Monoamine Oxidase-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-B (MAO-B) inhibition kinetics of 4-Fluorodeprenyl and selegiline (also known as L-deprenyl). The information presented herein is compiled from experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Both this compound and selegiline are potent and irreversible inhibitors of MAO-B, an enzyme crucial in the catabolism of dopamine in the brain. Inhibition of MAO-B increases dopaminergic activity, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. While structurally related, the substitution of a fluorine atom in this compound can influence its kinetic profile and binding characteristics compared to selegiline. This guide explores these differences through a review of their inhibition kinetics, mechanisms of action, and the experimental protocols used to determine these properties.
Quantitative Comparison of Inhibition Kinetics
The following table summarizes the key kinetic parameters for the inhibition of MAO-B by this compound and selegiline. The data highlights the potency of each inhibitor, with lower values indicating stronger inhibition.
| Kinetic Parameter | This compound | Selegiline (L-Deprenyl) |
| IC50 (MAO-B) | 227 ± 36.8 nM[1] | 11.25 nM, 13 ± 0.4 nM, 27 nM, 51 nM |
| Ki (MAO-B) | Not Reported | 0.016 µM (16 nM)[2] |
| k_inact (MAO-B) | Not Reported | Reported as an irreversible inhibitor |
Note: The variability in the reported IC50 values for selegiline may be attributed to differences in experimental conditions across various studies. The Ki and k_inact values for this compound were not available in the reviewed literature.
Mechanism of Irreversible Inhibition
Both this compound and selegiline are classified as mechanism-based or "suicide" inhibitors of MAO-B. Their mechanism of action involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.
The process begins with the inhibitor binding to the active site of MAO-B. The flavin adenine dinucleotide (FAD) cofactor, essential for the catalytic activity of MAO, oxidizes the inhibitor. This oxidation generates a highly reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive. The regeneration of MAO-B activity subsequently requires the synthesis of new enzyme molecules.
Mechanism of Irreversible MAO-B Inhibition.
Experimental Protocols
The determination of the kinetic parameters for irreversible MAO-B inhibitors like this compound and selegiline typically involves in vitro enzyme assays. A common method is outlined below.
Objective: To determine the IC50, Ki, and k_inact values for an irreversible inhibitor of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or tyramine)
-
Inhibitor (this compound or selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., for measuring 4-hydroxyquinoline from kynuramine or H2O2 from tyramine)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
IC50 Determination:
-
A series of inhibitor concentrations are pre-incubated with a fixed concentration of MAO-B for a defined period.
-
The enzymatic reaction is initiated by the addition of the MAO-B substrate.
-
The reaction is allowed to proceed for a specific time, and the formation of the product is measured.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Determination of Ki and k_inact (Kitz-Wilson Analysis):
-
This method is used to determine the kinetic constants for irreversible inhibitors.
-
The enzyme is incubated with various concentrations of the inhibitor for different time intervals.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzyme activity is measured by adding a saturating concentration of the substrate.
-
The apparent first-order rate constant of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
A Kitz-Wilson plot is then generated by plotting the reciprocal of the observed inactivation rate constant (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]).
-
The inactivation rate constant (k_inact) is determined from the y-intercept (1/k_inact), and the inhibition constant (Ki) is determined from the x-intercept (-1/Ki).
-
Experimental workflow for MAO-B inhibition kinetics.
Conclusion
Both this compound and selegiline are effective irreversible inhibitors of MAO-B. Based on the available IC50 data, selegiline appears to be a more potent inhibitor than this compound. However, a complete kinetic comparison is hampered by the lack of reported Ki and k_inact values for this compound. The introduction of a fluorine atom in this compound may influence its binding affinity and rate of inactivation, warranting further investigation to fully elucidate its kinetic profile. The choice between these inhibitors for research or therapeutic development will depend on a comprehensive evaluation of their potency, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to [¹⁸F]4-Fluorodeprenyl and [¹¹C]L-deprenyl for Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positron emission tomography (PET) tracers used for imaging monoamine oxidase B (MAO-B) in the brain: [¹⁸F]4-Fluorodeprenyl and [¹¹C]L-deprenyl. MAO-B is a key enzyme in the central nervous system and a biomarker for astrogliosis, a hallmark of various neurodegenerative diseases. This comparison is based on experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tracer for their specific preclinical and clinical research needs.
Executive Summary
Both [¹⁸F]this compound and [¹¹C]L-deprenyl are effective irreversible inhibitors of MAO-B, enabling its visualization and quantification in the brain. The primary distinction lies in the radioisotope used: Fluorine-18 for the former and Carbon-11 for the latter. This fundamental difference significantly impacts the logistical feasibility and imaging protocols. While [¹¹C]L-deprenyl was a pioneering tracer in this field, the longer half-life of ¹⁸F offers considerable advantages in terms of production, distribution, and the ability to conduct longer imaging studies. Furthermore, deuterated analogs of both tracers have been developed to refine their pharmacokinetic profiles.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for [¹⁸F]this compound (often used in its deuterated form, [¹⁸F]fluorodeprenyl-D2) and [¹¹C]L-deprenyl. Data is synthesized from multiple studies, and direct head-to-head comparative studies in humans are limited.
| Parameter | [¹⁸F]this compound / [¹⁸F]fluorodeprenyl-D2 | [¹¹C]L-deprenyl / [¹¹C]L-deprenyl-D2 | Key Considerations |
| Radionuclide | Fluorine-18 | Carbon-11 | ¹⁸F's longer half-life allows for centralized production and longer imaging protocols. |
| Half-life | ~110 minutes | ~20.4 minutes | The short half-life of ¹¹C necessitates an on-site cyclotron. |
| Binding Affinity (IC₅₀ for MAO-B) | ~31 nM (non-deuterated)[1], ~227 nM (deuterated)[1] | High affinity, irreversible binding | Both are potent MAO-B inhibitors. Deuteration can reduce the rate of covalent binding, leading to more reversible kinetics[1]. |
| Binding Type | Irreversible | Irreversible | Both tracers form a covalent bond with MAO-B. |
| Brain Uptake | Rapidly enters the brain[2] | Rapidly enters the brain | Both tracers readily cross the blood-brain barrier. |
| Metabolism | Metabolized in the periphery and brain[2] | Metabolized, with brain-penetrant metabolites | Metabolite profiles need to be considered in kinetic modeling. |
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | [¹⁸F]fluorodeprenyl-D2 (in NHP) | [¹¹C]L-deprenyl-D2 (in human) | Notes |
| Tracer Kinetic Model | 2-Tissue Compartment Model[1] | Irreversible 3-Compartment Model[3] | The choice of model reflects the tracer's binding characteristics. |
| Key Kinetic Parameter | Distribution Volume (VT) | λk₃ (proportional to MAO-B concentration)[3] | These parameters are used to quantify MAO-B levels. |
| Reproducibility | Favorable kinetic properties with relatively steady washout[1] | High reproducibility of λk₃ values in test-retest studies (average difference -2.84 ± 7.07%)[3] | Both tracers provide reliable quantitative measures. |
Table 2: PET Imaging and Quantification Parameters
Experimental Protocols
Detailed methodologies for the synthesis and PET imaging of these tracers are crucial for reproducible research.
Radiosynthesis of [¹¹C]L-deprenyl
The radiosynthesis of [¹¹C]L-deprenyl typically involves the N-methylation of the precursor, L-nordeprenyl, using a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Production of ¹¹C: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of Methylating Agent: [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then used to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf.
-
Radiolabeling Reaction: The precursor, L-nordeprenyl, is reacted with the ¹¹C-methylating agent in a suitable solvent (e.g., DMF or acetone) and base at an elevated temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
Radiosynthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound generally involves a nucleophilic substitution reaction on a suitable precursor.
-
Production of ¹⁸F: [¹⁸F]Fluoride is produced in a cyclotron.
-
Fluoride Activation: The [¹⁸F]fluoride is activated by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with a precursor molecule, such as a tosylate or nosylate derivative of the deprenyl analogue, in an organic solvent at high temperature.
-
Purification: The crude product is purified by HPLC.
-
Formulation: The purified [¹⁸F]this compound is formulated for intravenous administration.
Human PET Imaging Protocol
-
Subject Preparation: Subjects are typically asked to fast for a few hours before the scan.
-
Tracer Administration: A bolus injection of the radiotracer (e.g., 185-370 MBq) is administered intravenously.
-
PET Data Acquisition: Dynamic brain imaging is performed for 60-90 minutes post-injection.
-
Arterial Blood Sampling: For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the arterial input function (the concentration of the tracer in arterial plasma over time).
-
Metabolite Analysis: Blood samples are analyzed to determine the fraction of the parent tracer versus its radioactive metabolites.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest. These TACs, along with the arterial input function, are then fitted to an appropriate tracer kinetic model to estimate parameters related to MAO-B concentration and activity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: General workflow for PET tracer synthesis and brain imaging.
Logical Comparison of Tracers
Caption: Key factors influencing the choice between the two tracers.
Conclusion
The choice between [¹⁸F]this compound and [¹¹C]L-deprenyl for brain imaging of MAO-B depends primarily on the logistical constraints and the specific aims of the research. [¹¹C]L-deprenyl is a well-validated tracer with a long history of use, but its short half-life is a significant limitation. [¹⁸F]this compound, with its longer half-life, offers greater flexibility for study design and is more practical for research centers without an on-site cyclotron. The development of deuterated analogs for both tracers has further improved their pharmacokinetic properties, leading to more reliable quantification of MAO-B. Researchers should carefully consider the trade-offs between these two valuable tools for investigating the role of astrogliosis in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Positron emission tomography with [11C]deuterium-deprenyl in temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility of repeated measures of deuterium substituted [11C]L-deprenyl ([11C]L-deprenyl-D2) binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-Fluorodeprenyl as a Biomarker for Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Fluorodeprenyl, specifically the deuterated form [¹⁸F]Fluorodeprenyl-D2 ([¹⁸F]F-DED), as a positron emission tomography (PET) biomarker for neuroinflammation, with a focus on its target, monoamine oxidase B (MAO-B), which is upregulated in reactive astrocytes. We will delve into its performance against other established and emerging biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). Reactive astrogliosis, a response to brain injury and inflammation, is characterized by the upregulation of several proteins, including MAO-B. [¹⁸F]F-DED is a PET radiotracer designed to quantify MAO-B activity, thereby serving as an indirect measure of reactive astrogliosis and neuroinflammation.[1][2]
The use of an ¹⁸F-labeled tracer offers a longer half-life (approximately 110 minutes) compared to ¹¹C-labeled tracers (about 20 minutes), making it more practical for clinical use as it does not require an on-site cyclotron.[1][3] Deuteration of fluorodeprenyl reduces the rate of irreversible binding, making the tracer's distribution more dependent on MAO-B concentration rather than blood flow, which improves quantification.[1][3][4]
Comparative Analysis of PET Tracers for Neuroinflammation
The validation of a new biomarker requires rigorous comparison with existing standards. The most widely studied target for neuroinflammation imaging is the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and to some extent in reactive astrocytes.[5][6]
Table 1: Comparison of [¹⁸F]F-DED with Other Neuroinflammation PET Tracers
| Feature | [¹⁸F]F-DED (this compound) | Second-Generation TSPO Tracers (e.g., [¹¹C]PBR28, [¹⁸F]DPA-714) | [¹¹C]PK11195 (First-Generation TSPO Tracer) |
| Target | Monoamine Oxidase B (MAO-B)[1][2] | Translocator Protein (TSPO)[5] | Translocator Protein (TSPO)[5] |
| Primary Cell Type | Reactive Astrocytes[4] | Activated Microglia and Reactive Astrocytes[5] | Activated Microglia and Reactive Astrocytes[5] |
| Binding Characteristics | Deuterated form shows reduced irreversible binding.[4] | Generally have higher binding potential than [¹¹C]PK11195.[5] | High non-specific binding.[6] |
| Genetic Polymorphism | Not affected by TSPO polymorphism. | Binding affinity is subject to a common TSPO allelic variant in humans, requiring genotyping.[5] | Less affected by polymorphism than second-generation tracers but still a consideration. |
| Signal-to-Noise Ratio | Favorable kinetic properties with relatively fast washout from the brain.[4][7] | 2- to 4-fold higher binding potential than [¹¹C]PK11195.[5] | Lower signal-to-noise ratio due to high nonspecific binding.[6] |
| Half-life | ~110 minutes (¹⁸F)[3] | Variable ([¹¹C] ~20 min; [¹⁸F] ~110 min) | ~20 minutes (¹¹C) |
Experimental Data Supporting the Validation of [¹⁸F]F-DED
Preclinical studies in transgenic mouse models of Alzheimer's disease (PS2APP) have demonstrated the utility of [¹⁸F]F-DED in detecting reactive astrogliosis.
Table 2: Key Findings from Preclinical Validation of [¹⁸F]F-DED in PS2APP Mice
| Age of Mice | Observation in PS2APP Mice vs. Wild-Type (WT) | Correlation with Immunohistochemistry (IHC) | Comparison with other Tracers |
| 5 months | Increased [¹⁸F]F-DED Distribution Volume Ratio (DVR) in the thalamus (+4.3%).[1] | ||
| 13 months | Increased [¹⁸F]F-DED DVR in the hippocampus (+7.6%).[1] | ||
| 19 months | Increased [¹⁸F]F-DED DVR in the hippocampus (+12.3%) and thalamus (+15.2%).[1] | Strong positive correlation between [¹⁸F]F-DED DVR and quantitative IHC for MAO-B in GFAP-positive astrocytes (Hippocampus: R=0.720; Thalamus: R=0.727).[1][2][3] | [¹⁸F]F-DED signal increases occurred earlier than signal alterations detected by the TSPO tracer [¹⁸F]GE-180 and the β-amyloid tracer [¹⁸F]florbetaben.[1][2] |
Preliminary human studies have also shown promising results, with [¹⁸F]F-DED PET imaging patterns matching the expected distribution of reactive astrogliosis in patients with neurodegenerative conditions like Multiple System Atrophy (MSA).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
1. Preclinical PET Imaging Protocol ([¹⁸F]F-DED)
-
Animal Model: Transgenic (PS2APP) and wild-type mice of varying ages.[1][2]
-
Radiotracer Administration: Intravenous injection of [¹⁸F]F-DED (mean dose of 13.0 ± 2.5 MBq).[1]
-
Image Acquisition: 60-minute dynamic PET scan immediately following injection.[1][2]
-
Image Analysis: Quantification was performed using image-derived input function (IDIF) from the cardiac region, simplified non-invasive reference tissue modeling (SRTM2) to determine the distribution volume ratio (DVR), and late-phase standardized uptake value ratios (SUVr). The cerebellum was used as a pseudo-reference region.[1][2]
2. Immunohistochemistry (IHC) for Validation
-
Tissue Preparation: Mice were euthanized, and brains were fixed in 4% paraformaldehyde. 50 µm thick sagittal slices were prepared.[1][3]
-
Antibodies: Primary antibodies used were rabbit anti-GFAP (for astrocytes) and antibodies against MAO-B.[1]
-
Imaging and Quantification: Z-stack images (15 µm) were acquired from the hippocampus and thalamus using a 60x objective. A mask of the GFAP-positive astrocyte was created and transferred to the MAO-B image to quantify the percentage area of MAO-B within the astrocyte.[1][3]
3. In Vitro Autoradiography
-
Tissue: Whole-hemisphere human brain sections from deceased subjects with no brain disorders.[4]
-
Procedure: Brain sections were incubated with [¹⁸F]fluorodeprenyl-D2.
-
Blocking Studies: To confirm specificity, sections were co-incubated with l-deprenyl (a selective MAO-B inhibitor) or pirlindole (a selective MAO-A inhibitor).[4]
-
Results: Binding of [¹⁸F]fluorodeprenyl-D2 was almost completely blocked by l-deprenyl, but only minimally by pirlindole, confirming its high selectivity for MAO-B.[4]
Visualizing the Validation Workflow and Biological Pathway
References
- 1. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluorodeprenyl: A Comparative Analysis of its Cross-reactivity with Monoamine Oxidase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Fluorodeprenyl's interaction with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), presenting supporting experimental data, methodologies, and visualizations to aid in research and development.
Executive Summary
This compound, a fluorinated analog of deprenyl (selegiline), demonstrates a high degree of selectivity as an inhibitor of monoamine oxidase B (MAO-B) with significantly lower affinity for monoamine oxidase A (MAO-A). This selectivity is a critical attribute for therapeutic applications targeting neurodegenerative disorders like Parkinson's disease, where inhibition of MAO-B is the primary goal, and cross-reactivity with MAO-A could lead to undesirable side effects. Experimental data from in vitro studies on analogs of this compound consistently show a pronounced preference for MAO-B, with IC50 values for MAO-A being several orders of magnitude higher than for MAO-B.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound analogs and related compounds against MAO-A and MAO-B. A lower IC50 value indicates a higher inhibitory potency.
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| 18F-Fluorodeprenyl-D2 (analog) | >50 µM | 227 ± 36.8 nM | > 220 |
| 18F-Fluorodeprenyl (analog) | Not Reported | 31 ± 2.2 nM | Not Applicable |
| L-Deprenyl (Selegiline) | 23 µM | 13 ± 0.4 nM - 51 nM | ~450 - 1769 |
Note: The data for 18F-Fluorodeprenyl-D2 and 18F-Fluorodeprenyl are for deuterated and radiolabeled analogs, respectively. The data for L-Deprenyl (Selegiline) is provided as a well-established reference for a selective MAO-B inhibitor. The high selectivity index for the this compound analog underscores its minimal cross-reactivity with MAO-A.
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is typically performed using an in vitro fluorometric assay.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to a working concentration in phosphate buffer. The test compound and reference inhibitors are prepared in a series of dilutions.
-
Incubation: The diluted enzyme is pre-incubated with various concentrations of the test compound or reference inhibitor in the wells of a 96-well plate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 20-30 minutes) at 37°C, the reaction is stopped, typically by adding a strong base (e.g., 2N NaOH). The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Mechanism of MAO-B Selective Inhibition
Caption: Selective inhibition of MAO-B by this compound.
A Comparative Analysis of [18F]F-DED and Other PET Tracers for Astrogliosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [18F]F-DED with other Positron Emission Tomography (PET) tracers used for imaging astrogliosis, a key process in many neurological disorders. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid in the selection and application of these imaging agents.
Introduction to Astrogliosis and PET Imaging
Reactive astrogliosis is a hallmark of central nervous system (CNS) pathology, characterized by changes in astrocytes in response to injury or disease.[1][2][3][4] In vivo imaging of reactive astrocytes with PET can provide crucial insights into disease mechanisms, aid in diagnosis, and monitor the efficacy of therapeutic interventions.[5][6] Several molecular targets have been explored for imaging astrogliosis, with a primary focus on monoamine oxidase-B (MAO-B) and the 18-kDa translocator protein (TSPO).[5][6][7]
[18F]F-DED ([18F]fluorodeprenyl-D2) is a novel PET tracer that targets MAO-B, an enzyme upregulated in reactive astrocytes.[1][8] Its fluorine-18 label offers the advantage of a longer half-life (approximately 110 minutes) compared to carbon-11 based tracers (approximately 20 minutes), facilitating its use in centers without an on-site cyclotron.[1] This guide compares [18F]F-DED to other prominent astrogliosis PET tracers.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of [18F]F-DED and other PET tracers for astrogliosis, based on preclinical and clinical studies.
| Tracer | Target | Isotope | Binding Characteristics | Key Findings in Disease Models/Patients |
| [18F]F-DED | MAO-B | 18F | Irreversible inhibitor | Elevated uptake in PS2APP mice correlates with age and astrogliosis pathology.[1][2][3] Shows expected patterns of astrogliosis in patients with MSA, PD, and AD.[1][2] |
| [11C]DED | MAO-B | 11C | Irreversible inhibitor | Higher binding in prodromal AD patients compared to healthy controls.[1] Faster metabolism in rats can be a limitation in preclinical studies.[5] |
| [11C]-L-Deprenyl | MAO-B | 11C | Irreversible inhibitor | First-generation MAO-B tracer; uptake can be influenced by blood flow.[5] |
| [18F]THK-5351 | MAO-B & Tau | 18F | Reversible | Shows high retention in various neurodegenerative diseases.[5][7] Lack of selectivity for MAO-B limits its utility as a specific astrogliosis marker.[5][6][7] |
| [18F]SMBT-1 | MAO-B | 18F | Reversible and selective | Developed as an improvement over [18F]THK-5351 with high selectivity for MAO-B.[6][9] |
| [18F]GE-180 | TSPO | 18F | - | TSPO is also expressed by activated microglia, limiting cell-type specificity for astrogliosis.[5][7] |
Preclinical Performance of [18F]F-DED in a Mouse Model of Alzheimer's Disease
A study in PS2APP transgenic mice demonstrated the effectiveness of [18F]F-DED in detecting age-dependent increases in reactive astrogliosis. The following table summarizes the key findings.
| Age Group | Brain Region | % Increase in [18F]F-DED DVR (PS2APP vs. Wild-Type) | p-value |
| 5 months | Thalamus | +4.3% | p = 0.048 |
| 13 months | Hippocampus | +7.6% | p = 0.022 |
| 19 months | Hippocampus | +12.3% | p < 0.0001 |
| 19 months | Thalamus | +15.2% | p < 0.0001 |
Distribution Volume Ratio (DVR) calculated using the simplified reference tissue model 2 (SRTM2) with the cerebellum as the reference region.[1][2][3][4]
Experimental Protocols
Radiosynthesis of [18F]F-DED
The radiosynthesis of [18F]F-DED is performed via a nucleophilic substitution reaction.
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F reaction by proton irradiation of 18O-enriched water.
-
Trapping and Elution: The [18F]fluoride is trapped on a QMA Plus Light Carb cartridge and eluted into the reactor using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation.
-
Radiolabeling Reaction: The precursor, Cl-Deprenyl-D2, dissolved in acetonitrile is added to the reactor, and the mixture is heated at 120°C for 20 minutes.
-
Purification: The reaction mixture is quenched and purified by semi-preparative HPLC.
-
Formulation: The collected product peak is reformulated in a solution of ethanol and phosphate-buffered saline for injection.[8]
Preclinical PET Imaging Protocol with [18F]F-DED in PS2APP Mice
This protocol outlines the procedure for in vivo imaging of astrogliosis in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Male PS2APP transgenic mice and age-matched wild-type controls are used.
-
Tracer Injection: Mice are injected with [18F]F-DED (13.0 ± 2.5 MBq) intravenously.
-
PET Scan Acquisition: A 60-minute dynamic PET scan is initiated immediately after tracer injection.
-
Image Reconstruction and Co-registration: PET data are reconstructed and co-registered to a standard mouse brain atlas.
-
Data Analysis:
-
Image-Derived Input Function (IDIF): A region of interest is placed over the heart to obtain an IDIF.
-
Kinetic Modeling: Time-activity curves are generated for different brain regions. Distribution Volume Ratios (DVR) are calculated using the Simplified Reference Tissue Model 2 (SRTM2) with the cerebellum as the reference region.[1][3][4]
-
Standardized Uptake Value Ratio (SUVR): For simplified analysis, SUVRs can be calculated from static images acquired between 30 and 60 minutes post-injection, also using the cerebellum as a reference.[1][3][4]
-
Immunohistochemical Validation
To validate the PET imaging findings, brain tissue is analyzed for markers of astrogliosis.
-
Tissue Preparation: Following the final PET scan, mice are perfused, and the brains are fixed in paraformaldehyde.
-
Immunostaining: Brain sections are stained for Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes, and MAO-B.
-
Correlation Analysis: The quantitative immunohistochemistry results are correlated with the in vivo [18F]F-DED PET signal. A strong positive correlation was observed between [18F]F-DED uptake and MAO-B expression in GFAP-positive astrocytes.[8]
Visualizations
Signaling Pathway of Astrogliosis and PET Tracer Targets
Caption: Key molecular targets for PET imaging of reactive astrogliosis.
Experimental Workflow for Preclinical [18F]F-DED PET Imaging
Caption: Workflow for preclinical evaluation of [18F]F-DED.
Conclusion
[18F]F-DED is a promising PET tracer for the in vivo assessment of reactive astrogliosis.[3][4] Its favorable characteristics, including the use of fluorine-18 and its specificity for MAO-B, make it a valuable tool for studying the role of astrocytes in a variety of neurological disorders. Preclinical data in a mouse model of Alzheimer's disease demonstrate its ability to detect early and progressive astrogliosis, with findings validated by immunohistochemistry.[1][8] Preliminary human studies further support its potential for clinical translation.[1] While other tracers targeting MAO-B or TSPO exist, [18F]F-DED offers a compelling combination of specificity and practicality for widespread use. Further head-to-head comparative studies with other selective MAO-B tracers like [18F]SMBT-1 will be valuable in defining the optimal imaging agent for reactive astrogliosis.
References
- 1. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data. - DZNEPUB [pub.dzne.de]
- 4. [18F]F-DED PET imaging of reactive astrogliosis in neurodegenerative diseases: preclinical proof of concept and first-in-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Imaging of Reactive Astrogliosis by Positron Emission Tomography [frontiersin.org]
- 6. Imaging of Reactive Astrogliosis by Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of Reactive Astrogliosis by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Astrocyte Signature in Alzheimer’s Disease Continuum through a Multi-PET Tracer Imaging Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Fluorodeprenyl (Selegiline) and Other MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 4-Fluorodeprenyl (Selegiline) with other prominent monoamine oxidase-B (MAO-B) inhibitors, primarily Rasagiline and Safinamide. The information presented is intended to support research and development efforts by offering a clear comparison of their biochemical potency, pharmacokinetic profiles, and clinical efficacy based on available experimental data.
Introduction to MAO-B Inhibitors
Monoamine oxidase-B is a key enzyme in the catabolism of dopamine in the brain.[1] By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, making them a cornerstone in the management of Parkinson's disease (PD), both as monotherapy in early stages and as adjunctive therapy to levodopa in later stages.[2][3] Three primary MAO-B inhibitors are currently in clinical use: the irreversible inhibitors Selegiline (a fluorinated compound) and Rasagiline, and the reversible inhibitor Safinamide.[2]
Biochemical Potency and Selectivity
The efficacy of an MAO-B inhibitor is determined by its potency (how well it binds to the enzyme) and its selectivity for MAO-B over the MAO-A isoform. High selectivity is crucial to avoid the "cheese effect," a hypertensive crisis that can occur from inhibiting MAO-A, which is responsible for metabolizing dietary amines like tyramine.[2]
The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Comparative In Vitro Potency and Selectivity of MAO-B Inhibitors (Human Brain)
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
|---|---|---|---|
| Selegiline | ~14-51 nM[2][4] | 23,000 nM (23 µM)[4] | ~450 |
| Rasagiline | 14 nM[2] | 700 nM (0.7 µM)[2] | ~50 |
| Safinamide | 79 nM[2] | 80,000 nM (80 µM)[2] | ~1000 |
Note: IC50 values can vary between studies based on experimental conditions. The data presented are compiled for comparative purposes.
Based on these data, Rasagiline is the most potent inhibitor of human brain MAO-B, followed closely by Selegiline.[2] Safinamide demonstrates the highest selectivity for MAO-B over MAO-A.[2]
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors dictate their dosing regimens and potential for drug interactions. Key differences lie in their half-life and metabolic pathways. Selegiline and Rasagiline are irreversible inhibitors, meaning MAO-B activity is only restored upon synthesis of a new enzyme.[2] Safinamide, in contrast, is a reversible inhibitor.[2]
Table 2: Comparative Pharmacokinetic Properties
| Property | Selegiline (this compound) | Rasagiline | Safinamide |
|---|---|---|---|
| Mechanism | Irreversible[2] | Irreversible[2] | Reversible[2] |
| Elimination Half-life | 1.5 hours[5] | 1.0 - 1.3 hours[5] | 22 hours[5] |
| Key Metabolites | Desmethylselegiline, amphetamine derivatives[5] | Aminoindane (pharmacologically inactive)[5] | Inactivated dealkylated derivatives[5] |
Data compiled from multiple sources.
Safinamide's significantly longer half-life allows for once-daily dosing.[5] A notable characteristic of Selegiline is its metabolism into amphetamine-like derivatives, which may contribute to side effects such as insomnia.[5] Rasagiline's primary metabolite is inactive.[5]
Clinical Efficacy
The clinical utility of MAO-B inhibitors is assessed by their ability to improve motor symptoms in Parkinson's disease, often measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
A multiple treatment comparison meta-analysis found no significant difference in the relative effectiveness between Selegiline, Rasagiline, and Safinamide when given as monotherapy compared to placebo.[4] All three are considered effective.[4] When used in combination with levodopa, the same analysis found that Selegiline was the most effective, followed by Rasagiline.[4]
Table 3: Summary of Clinical Efficacy Data
| Inhibitor | Efficacy as Monotherapy (Relative Effect vs. Placebo) | Efficacy as Adjunctive Therapy to Levodopa |
|---|---|---|
| Selegiline | 1.532 (95% CI: 1.337, 1.757)[4] | Ranked most effective in a meta-analysis.[4] |
| Rasagiline | 1.560 (95% CI: 1.409, 1.734)[4] | Effective; improves "UPDRS II" and "UPDRS III" scores.[6] |
| Safinamide | 1.449 (95% CI: 0.873, 2.413)[4] | Significantly improves "UPDRS II" and "UPDRS III" scores and reduces daily "off" time.[3][6] |
Relative effect values from a multiple treatment comparison meta-analysis. A higher value indicates greater effect compared to placebo.
Studies have shown that switching from Rasagiline to Safinamide may improve "wearing-off" phenomena in patients on levodopa.[7]
Visualizing Pathways and Protocols
Dopamine Metabolism Pathway
The primary mechanism of action for these inhibitors is the prevention of dopamine degradation. The following diagram illustrates the metabolic pathway of dopamine and the intervention point of MAO-B inhibitors.
Caption: Dopamine metabolism and the point of MAO-B inhibition.
Experimental Workflow: In Vitro MAO-B Inhibition Assay
The potency of inhibitor candidates is determined using in vitro assays. The following workflow outlines a common fluorometric method.
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Detailed Experimental Protocol
In Vitro MAO-B Inhibition Assay (Kynuramine Method)
This protocol is a representative method for determining the IC50 value of a test compound against human MAO-B.[8]
-
Reagent Preparation :
-
Test compounds (e.g., this compound) are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the assay buffer to achieve a range of final concentrations.
-
Recombinant human MAO-B enzyme is diluted to its working concentration (e.g., 12.5 µg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The substrate, kynuramine, is prepared at its working concentration (e.g., 50 µM for MAO-B) in the assay buffer.[8]
-
-
Assay Procedure :
-
The assay is performed in a 96-well microplate.
-
10 µL of each diluted test compound is added to the wells.
-
The enzyme solution is added to the wells, and the plate is pre-incubated for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
The enzymatic reaction is initiated by adding the kynuramine substrate solution to all wells. The total reaction volume is typically 200 µL.[8]
-
The plate is incubated for 20 minutes at 37°C.[8]
-
-
Signal Detection and Data Analysis :
-
The reaction is terminated by adding a stop solution, such as 2N NaOH.[8]
-
The product of the reaction, 4-hydroxyquinoline, is a fluorescent molecule. The fluorescence is measured using a plate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of 380 nm.[8]
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Selegiline, Rasagiline, and Safinamide are all effective inhibitors of MAO-B, each with a distinct profile.
-
Selegiline (this compound) and Rasagiline are highly potent, irreversible inhibitors. Rasagiline is slightly more potent in vitro, while Selegiline's clinical profile is marked by its metabolism to amphetamine-like substances.
-
Safinamide is a less potent but highly selective and reversible inhibitor with a much longer half-life, offering a different therapeutic profile. Its unique mechanism also includes the modulation of glutamate release, which may contribute to its clinical effects.
The choice between these agents in a clinical or research setting depends on the desired balance of potency, selectivity, mechanism of action (reversible vs. irreversible), and pharmacokinetic properties. This guide provides the foundational data to inform such decisions for professionals in the field of drug development and neuroscience research.
References
- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In-Vivo [¹⁸F]4-Fluorodeprenyl PET with Post-Mortem Tissue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vivo Positron Emission Tomography (PET) imaging using [¹⁸F]4-Fluorodeprenyl and its correlation with post-mortem tissue analysis for the quantification of Monoamine Oxidase B (MAO-B). While direct correlative studies on the same human subjects are limited, this document synthesizes data from in-vivo PET studies using the closely related radiotracer L-[¹¹C]deprenyl and ex-vivo post-mortem human brain tissue analyses. L-[¹¹C]deprenyl and [¹⁸F]this compound are both derivatives of deprenyl and exhibit similar binding characteristics to MAO-B, making this comparison a valuable tool for researchers in neurodegenerative diseases and drug development.
Data Presentation: In-Vivo PET vs. Post-Mortem Autoradiography
The following tables summarize quantitative data from human PET studies using L-[¹¹C]deprenyl and post-mortem autoradiography studies using L-[³H]deprenyl. The data illustrates the regional distribution of MAO-B in the human brain as measured by these two distinct methodologies.
Table 1: Regional Distribution of MAO-B Measured by In-Vivo L-[¹¹C]deprenyl PET
| Brain Region | Tracer Kinetic Model Parameter (e.g., λk₃) | Description |
| Basal Ganglia | High | Represents high MAO-B density. |
| Thalamus | High | Indicates significant MAO-B presence. |
| Cortex (Frontal, Temporal, Parietal) | Moderate | Shows moderate levels of MAO-B. |
| Cerebellum | Low to Moderate | Often used as a pseudo-reference region in some analyses. |
| White Matter | Low | Contains the lowest concentration of MAO-B. |
Note: The kinetic parameter λk₃ represents the rate of irreversible binding of the tracer and is proportional to MAO-B concentration. The values are relative and serve to show the distribution pattern.
Table 2: Regional Distribution of MAO-B Measured by Post-Mortem L-[³H]deprenyl Autoradiography
| Brain Region | Specific Binding (fmol/mg tissue) | Description |
| Caudate Nucleus | High | Corresponds to high MAO-B enzyme concentration. |
| Putamen | High | Similar to the caudate, indicating high MAO-B levels. |
| Cingulate Gyrus | High | Demonstrates significant MAO-B binding. |
| Temporal Cortex | Moderate | Reflects a moderate density of MAO-B. |
| Occipital Cortex | Low | Shows lower MAO-B binding compared to other cortical areas. |
| White Matter | Very Low | Consistently shows the lowest specific binding. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for in-vivo PET imaging and post-mortem tissue analysis.
In-Vivo PET Imaging with L-[¹¹C]deprenyl
-
Radiotracer Production: L-[¹¹C]deprenyl is synthesized by the methylation of the corresponding precursor with [¹¹C]methyl iodide.
-
Subject Preparation: Subjects are typically required to fast for a specified period before the scan. A venous catheter is inserted for radiotracer injection and often an arterial line for blood sampling to measure the input function.
-
PET Scan Acquisition: A dynamic PET scan is performed immediately following the intravenous bolus injection of L-[¹¹C]deprenyl. The scan duration is typically 60-90 minutes.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into a series of time-stamped images. Regions of Interest (ROIs) are drawn on the images, often co-registered with a subject's MRI for anatomical accuracy.
-
Kinetic Modeling: Time-activity curves are generated for each ROI. A three-compartment model is often applied to these curves along with the arterial input function to estimate kinetic parameters such as K₁, k₂, and k₃. The parameter λk₃ (where λ is the ratio of the distribution volume of the tracer in the first tissue compartment to that in plasma) is used as an index of MAO-B activity.
Post-Mortem Tissue Analysis
1. Autoradiography with L-[³H]deprenyl
-
Tissue Preparation: Post-mortem human brain tissue is frozen and sectioned into thin slices (e.g., 20-100 µm) using a cryostat.
-
Incubation: The brain sections are incubated with a solution containing L-[³H]deprenyl at a specific concentration (e.g., 10 nM) for a set duration (e.g., 1 hour) to allow the radioligand to bind to MAO-B.
-
Washing: The sections are washed in buffer to remove unbound radioligand.
-
Exposure: The labeled sections are apposed to a film or a phosphor imaging plate for a period of weeks to months to detect the radioactive signal.
-
Image Analysis: The resulting autoradiograms are digitized and analyzed using computerized densitometry to quantify the specific binding in various brain regions.
2. Immunohistochemistry for MAO-B
-
Tissue Preparation: Formalin-fixed, paraffin-embedded post-mortem human brain tissue is sectioned.
-
Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer in a microwave or pressure cooker, to unmask the antigenic sites.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked.
-
The sections are incubated with a primary antibody specific for MAO-B.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogen (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
-
Microscopy: The stained sections are examined under a microscope to visualize the distribution and intensity of MAO-B immunoreactivity.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow comparing in-vivo PET with post-mortem analysis.
Caption: Pathway of deprenyl-based PET tracers for MAO-B imaging.
A comparative study of the pharmacodynamic effects of 4-Fluorodeprenyl and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamic effects of 4-Fluorodeprenyl and its analogs, focusing on their inhibitory activity on Monoamine Oxidase (MAO) enzymes. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Deprenyl (Selegiline), a selective inhibitor of Monoamine Oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its mechanism of action involves the potentiation of dopaminergic neurotransmission in the brain. The development of fluorinated analogs, such as this compound, represents a strategic effort to modulate the parent compound's pharmacokinetic and pharmacodynamic properties. This guide offers a comparative overview of these compounds.
Comparative Analysis of MAO Inhibition
The primary pharmacodynamic effect of this compound and its analogs is the inhibition of MAO-A and MAO-B. The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and key analogs against human MAO-A and MAO-B.
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity Index (MAO-A/MAO-B) |
| (-)-Deprenyl (Selegiline) | 23 µM | 13 nM[1] | ~1769 |
| This compound (p-fluoro-L-deprenyl) | > 50 µM[1] | 31 nM[1] | > 1612 |
| [¹⁸F]Fluorodeprenyl-D2 | > 50 µM[1] | 227 nM[1][2] | > 220 |
Note: A higher selectivity index indicates greater selectivity for MAO-B over MAO-A. This compound is reported to be a slightly less potent inhibitor of MAO-B in vitro than deprenyl[3].
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is crucial for evaluating the pharmacodynamic profile of these compounds. A widely accepted method is the fluorometric assay using kynuramine as a substrate.
MAO Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound, analogs)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of MAO-A and MAO-B enzymes and kynuramine in phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction:
-
Add the diluted test compounds or reference inhibitors to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to the wells and incubate.
-
Initiate the enzymatic reaction by adding the kynuramine solution.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Fluorometric Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310-340 nm, emission ~380-400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Below is a graphical representation of the experimental workflow.
References
Safety Operating Guide
Essential Safety and Handling Guide for 4-Fluorodeprenyl (Selegiline)
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 4-Fluorodeprenyl, also known as Selegiline. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Compound Identification and Hazard Summary
This compound (Selegiline) is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is classified as a hazardous drug and requires special handling procedures.
Table 1: Chemical and Toxicological Data for Selegiline Hydrochloride
| Property | Value | Reference |
| Synonyms | Selegiline HCl, L-Deprenyl HCl, Eldepryl | [1] |
| CAS Number | 14611-52-0 (for Hydrochloride) | [1] |
| Molecular Formula | C₁₃H₁₈ClN | [1] |
| Appearance | White to almost white crystalline powder | |
| Solubility | Freely soluble in water and methanol | |
| Acute Oral Toxicity (LD50, Rat) | 385 mg/kg | [2] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects. | [1] |
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its pharmacological potency necessitates handling it as a highly potent compound, with control strategies typically applied for substances with OELs in the range of ≤ 10 µg/m³.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard or equivalent) is required. Change gloves regularly and immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | A disposable, back-closing, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions, spill cleanup), a full-face shield or chemical splash goggles should be worn. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | For handling the powder outside of a containment device, a NIOSH-approved respirator is required. Options include a fit-tested N95 respirator (for low-risk, small-quantity manipulations), or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter for higher-risk activities. | Prevents inhalation of the potent powder. The selection of the respirator depends on the quantity of material being handled and the potential for aerosolization.[3] |
| Foot Protection | Closed-toe shoes are mandatory. For extensive handling or spill response, disposable shoe covers should be worn over work shoes. | Protects feet from spills and prevents the tracking of contamination outside the work area. |
Operational Plan: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting. All operations involving the solid form of this compound should be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[1]
Spill Response Plan
Immediate and appropriate action is critical in the event of a this compound spill. A spill kit containing the items listed in Table 3 should be readily accessible in any laboratory where this compound is handled.
Table 3: Contents of a this compound Spill Kit
| Item | Quantity | Purpose |
| Chemotherapy-tested nitrile gloves | 2 pairs | Hand protection for the responder. |
| Disposable gown and shoe covers | 1 set | Body and clothing protection. |
| N95 respirator and safety goggles/face shield | 1 set | Respiratory and eye protection. |
| Absorbent pads or pillows | Ample | To contain and absorb liquid spills. |
| Plastic-backed absorbent sheets | 2-3 | To cover and contain the spill area. |
| Disposable scoop and scraper | 1 set | To collect contaminated material. |
| Sealable, thick plastic hazardous waste bags | 2 | For disposal of contaminated materials. |
| "Hazardous Drug Spill" warning sign | 1 | To alert others and restrict access to the area. |
The following flowchart provides a step-by-step guide for responding to a spill.
For spills involving powdered this compound, it is crucial to avoid creating dust. Gently cover the spill with a damp paper towel or absorbent pad to wet the powder before cleanup.[4][5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Decontamination and Disposal Plan
Decontamination of Equipment and Surfaces:
-
Gross Decontamination: At the end of each work session, all surfaces and equipment that may have come into contact with this compound should be wiped down with a suitable laboratory detergent.
-
Secondary Decontamination: For thorough decontamination, especially after a spill, a two-step process is recommended:
-
Wipe the area with a 10% bleach solution.
-
Follow with a wipe of 1% sodium thiosulfate solution to neutralize the bleach.
-
Finally, rinse with water.[4]
-
-
Reusable Equipment: Non-disposable equipment should be thoroughly cleaned following the decontamination procedure above.
Disposal of Waste:
All waste contaminated with this compound is considered hazardous chemical waste.
Table 4: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, absorbent pads, empty vials) | Place in a designated, sealed, and clearly labeled hazardous waste container. The container should be puncture-resistant for sharps. |
| Liquid Waste (e.g., unused solutions, rinsates from decontamination) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Small Quantities of Expired/Unused Compound | For very small residual amounts, the "inertization" method can be used: mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the hazardous waste stream. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Ensure all waste containers are properly labeled with the contents and associated hazards.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. pattersonvet.com [pattersonvet.com]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Cleaning up spills [myhealth.alberta.ca]
- 6. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
